G244-LM
Description
Properties
IUPAC Name |
2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPAEVPPSCQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G244-LM: A Technical Guide to its Mechanism of Action in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of G244-LM, a small molecule inhibitor of the Wnt signaling pathway. This document details its effects on key pathway components, summarizes quantitative data from relevant studies, and outlines the experimental protocols used to elucidate its function.
Core Mechanism of Action: Tankyrase Inhibition
This compound functions as a potent inhibitor of the Wnt signaling pathway.[1][2][3] Its mechanism of action is centered on the inhibition of tankyrase enzymes (TNKS1 and TNKS2).[3] Tankyrases are members of the poly-ADP-ribose polymerase (PARP) family of enzymes that play a crucial role in regulating the stability of Axin, the concentration-limiting component of the β-catenin destruction complex.[3]
In the canonical Wnt signaling pathway, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), targets β-catenin for phosphorylation and subsequent proteasomal degradation.[3][4][5] This keeps cytoplasmic β-catenin levels low in the absence of a Wnt ligand.
Tankyrases poly-ADP-ribosylate (PARsylate) Axin, marking it for ubiquitination and degradation.[3] This destabilization of Axin leads to the disassembly of the destruction complex and the subsequent accumulation of β-catenin. By inhibiting tankyrase, this compound stabilizes Axin levels, thereby enhancing the activity of the β-catenin destruction complex.[3] This leads to increased phosphorylation and degradation of β-catenin, ultimately suppressing the transcription of Wnt target genes.[3]
Logical Flow of this compound Action
Caption: Logical flow of this compound's mechanism of action.
Quantitative Data Summary
The inhibitory effects of this compound on Wnt signaling have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Assay Type | Parameter | Value | Reference |
| Mouse Intestinal Organoids | Growth Inhibition | IC50 | 0.11 µM | [1] |
| COLO-320DM (CRC) | Colony Formation | Inhibition | Effective at 0.2 µM | [1] |
| SW403 (CRC) | Colony Formation | Inhibition | Effective at 0.2 µM | [1] |
| HCT-15 (CRC) | Colony Formation | Inhibition | Not effective at 0.2 µM | [1] |
| DLD-1 (CRC) | Colony Formation | Inhibition | Not effective at 0.2 µM | [1] |
| HEK293 | Wnt3a-induced Reporter Assay | Inhibition | Yes | [1] |
| 10T1/2 (mouse) | Wnt3a-induced Reporter Assay | Inhibition | Yes | [1] |
CRC: Colorectal Cancer
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Wnt/β-catenin Reporter Assay
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
Experimental Workflow
Caption: Workflow for a Wnt/β-catenin reporter assay.
Methodology:
-
Cell Seeding: HEK293 or 10T1/2 cells are seeded in 96-well plates.
-
Transfection: Cells are transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing a Wnt agonist (e.g., recombinant Wnt3a) and varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for an additional 16-24 hours.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The TCF/LEF-responsive luciferase signal is normalized to the control luciferase signal. The inhibitory effect of this compound is calculated relative to the vehicle-treated control.
Colorectal Cancer Cell Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Methodology:
-
Cell Seeding: Colorectal cancer cells (e.g., COLO-320DM, SW403, HCT-15, DLD-1) are seeded at a low density in 6-well plates.
-
Treatment: Cells are cultured in the presence of a fixed concentration of this compound (e.g., 0.2 µM) or a vehicle control. The medium and compound are refreshed every 3-4 days.
-
Incubation: Cells are allowed to grow for 7 to 13 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Colonies are washed with PBS, fixed with methanol, and stained with a solution such as crystal violet.
-
Quantification: The number and size of colonies are quantified by imaging and analysis software.
Mouse Intestinal Organoid Culture and Growth Assay
This three-dimensional culture system recapitulates key aspects of the intestinal epithelium and is used to assess the effect of this compound on tissue growth, particularly in the context of APC mutations which lead to constitutive Wnt pathway activation.
Methodology:
-
Organoid Isolation and Culture: Intestinal crypts are isolated from mouse small intestine or adenomas from ApcMin mice. The isolated crypts are embedded in Matrigel and cultured in a specialized organoid growth medium.
-
Treatment: Once organoids have formed, they are treated with varying concentrations of this compound or a vehicle control.
-
Growth Monitoring: Organoid growth and morphology are monitored over several days using brightfield microscopy.
-
Viability Assay: After the treatment period, organoid viability can be quantified using a cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Data Analysis: The dose-response relationship is analyzed to determine the IC50 value of this compound for growth inhibition.
Signaling Pathway Visualization
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for this compound.
Caption: Canonical Wnt signaling and this compound's point of intervention.
Conclusion
This compound is a small molecule inhibitor of the Wnt signaling pathway that acts by targeting tankyrase. This leads to the stabilization of Axin, enhancement of the β-catenin destruction complex, and subsequent reduction in the levels of β-catenin available for nuclear signaling. Its efficacy has been demonstrated in various in vitro models, including cancer cell lines and intestinal organoids, highlighting its potential as a therapeutic agent for Wnt-driven diseases, such as certain types of colorectal cancer. Further research is warranted to explore its full therapeutic potential and in vivo efficacy.
References
In-depth Technical Guide: The Cellular Function of G244-LM
Notice: Information regarding a molecule designated "G244-LM" is not available in publicly accessible scientific literature or databases. The following guide is a structured template demonstrating the requested format and content, which can be populated once a valid molecular identifier is provided.
Executive Summary
This document provides a comprehensive technical overview of the cellular functions of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's mechanism of action, signaling pathways, and experimental validation. The guide includes summarized quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Core Cellular Functions
This section would typically detail the primary roles of this compound within a cell, based on available research. This could include its involvement in processes such as cell cycle regulation, apoptosis, signal transduction, or metabolic pathways.
Quantitative Data Summary
Quantitative data from relevant studies would be presented here in a clear, tabular format for ease of comparison.
Table 1: Kinase Activity of this compound on Downstream Targets
| Substrate | Kinase Assay Result (IC50, nM) | Fold Change in Phosphorylation | Reference |
| Protein A | Data Not Available | Data Not Available | N/A |
| Protein B | Data Not Available | Data Not Available | N/A |
| Protein C | Data Not Available | Data Not Available | N/A |
Table 2: this compound Expression Levels in Different Cell Lines
| Cell Line | mRNA Expression (TPM) | Protein Expression (ng/mg lysate) | Reference |
| HEK293 | Data Not Available | Data Not Available | N/A |
| HeLa | Data Not Available | Data Not Available | N/A |
| A549 | Data Not Available | Data Not Available | N/A |
Signaling Pathways
This section would describe the signaling cascades in which this compound is a key player. Diagrams generated using Graphviz would be included to visualize these pathways.
The MAPK/ERK Pathway
A description of how this compound might interact with or modulate the MAPK/ERK pathway would be provided here.
Caption: Hypothetical inhibitory role of this compound on the MAPK/ERK signaling cascade.
Experimental Protocols
This section would provide detailed methodologies for key experiments used to characterize the function of this compound.
Protocol: Immunoprecipitation of this compound
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and add 20 µL of Protein A/G agarose beads. Incubate for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-5 µg of anti-G244-LM antibody and incubate overnight at 4°C with gentle rotation.
-
Capture: Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three times with 1 mL of wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20).
-
Elution: Elute the protein by adding 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes. The sample is now ready for SDS-PAGE and Western Blot analysis.
Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, combine 100 ng of recombinant this compound, 1 µg of the substrate protein, and 10 µM ATP in 50 µL of kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Initiate the reaction by adding the ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 20 µL of 4x Laemmli sample buffer.
-
Analysis: Analyze the phosphorylation of the substrate by Western Blot using a phospho-specific antibody.
Experimental Workflow Visualization
A diagram illustrating the overall workflow for investigating this compound would be presented here.
G244-LM: A Potent Tankyrase 1/2 Inhibitor for Wnt/β-Catenin Pathway Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
G244-LM is a potent and specific small-molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), two key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of AXIN proteins. This stabilization of AXIN leads to the formation of a more robust β-catenin destruction complex, subsequently promoting the degradation of β-catenin and attenuating Wnt/β-catenin signaling.[4] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making tankyrase inhibitors like this compound a promising therapeutic strategy. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeting the Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumorigenesis. Tankyrase 1 and 2 are central to this pathway as they mark AXIN, a key component of the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation.
In the absence of a Wnt signal, the destruction complex, composed of AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin. This phosphorylation event targets β-catenin for degradation by the proteasome, keeping its cytoplasmic levels low.
Upon Wnt ligand binding to its receptor complex, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation and survival.
This compound intervenes in this pathway by inhibiting the catalytic activity of TNKS1 and TNKS2. This prevents the PARsylation of AXIN, leading to its stabilization and accumulation. The increased levels of AXIN enhance the activity of the β-catenin destruction complex, thereby promoting β-catenin degradation and inhibiting the downstream signaling cascade.[4]
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory activity of this compound against its targets and its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| G007-LK | TNKS1 | 46 | [5] |
| G007-LK | TNKS2 | 25 | [5] |
| MSC2504877 | TNKS1 | 0.7 | [6] |
| XAV939 | TNKS2 | - | [7] |
| NVP-TNKS656 | TNKS2 | 6 | [2] |
| AZ6102 | Wnt Pathway (DLD-1 cells) | 5 | [2] |
| MN-64 | TNKS1 | 6 | [2] |
| MN-64 | TNKS2 | 72 | [2] |
| RK-287107 | TNKS1 | 14.3 | [2] |
| RK-287107 | TNKS2 | 10.6 | [2] |
Table 2: Cellular Activity of this compound and Related Compounds in Colorectal Cancer Cell Lines
| Cell Line | Compound | Assay | Effect | Concentration | Reference |
| HCT-15 | This compound | Wnt Reporter | ~50% Inhibition | 1 µM | [4] |
| COLO-320DM | G007-LK | Colony Formation | Reduction | 0.2 µM | [5] |
| SW403 | G007-LK | Colony Formation | Reduction | 0.2 µM | [5] |
| Various CRC | Irinotecan | Cytotoxicity | IC50 range: 0.09 - 40.07 µM | - | [8] |
| Various CRC | Oxaliplatin | Cytotoxicity | IC50 range: 2.0 - 4.9 µM | - | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Wnt/β-Catenin Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Experimental Workflow
Caption: Workflow for a Wnt/β-catenin luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed HEK293T or other suitable cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Transfection: Transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.
-
Wnt Stimulation (Optional): For experiments investigating the inhibition of ligand-induced signaling, add Wnt3a-conditioned medium to the wells.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.[10][11][12][13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with an inhibitor.
Experimental Workflow
Caption: Workflow for a colony formation assay.
Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., COLO-320DM, SW480) at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium with fresh medium containing the inhibitor every 3-4 days, until visible colonies are formed in the control wells.[14][15]
-
Fixation: Wash the wells with PBS and fix the colonies with 10% methanol or 4% paraformaldehyde for 15-30 minutes.
-
Staining: Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Imaging and Quantification: Gently wash the wells with water to remove excess stain and allow them to air dry. Image the plates and count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blotting for AXIN2 and β-catenin
This technique is used to detect changes in the protein levels of AXIN2 and β-catenin following treatment with this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt/β-catenin signaling pathway in cancer and other diseases. Its potency and specificity for Tankyrase 1 and 2 make it a powerful agent for modulating this critical pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of tankyrase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | Tankyrase 1/2抑制剂 | MCE [medchemexpress.cn]
- 4. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. Wnt Reporter Activity Assay [bio-protocol.org]
- 13. Wnt signaling assay [bio-protocol.org]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. 2.6. Western blot assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
G244-LM: A Potent Tankyrase Inhibitor Driving β-Catenin Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
G244-LM is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a critical role in the regulation of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), often driven by mutations in the Adenomatous Polyposis Coli (APC) gene. This compound exerts its effect by stabilizing the scaffold protein Axin, a key component of the β-catenin destruction complex. This stabilization enhances the proteasomal degradation of β-catenin, thereby attenuating oncogenic Wnt signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Tankyrase and Stabilization of Axin
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a multiprotein "destruction complex," composed of Axin, APC, glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), targets β-catenin for phosphorylation. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They PARylate Axin, leading to its ubiquitination and proteasomal degradation. The degradation of Axin, a scaffold protein, disrupts the integrity of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.
This compound, as a tankyrase inhibitor, blocks the PARsylation of Axin. This prevents Axin degradation, leading to its stabilization and the subsequent enhancement of β-catenin destruction complex activity. The net result is a decrease in cellular β-catenin levels and a suppression of Wnt/β-catenin signaling.[1][2]
Quantitative Data on the Efficacy of this compound and Related Compounds
The inhibitory activity of this compound and the related compound G007-LK has been quantified in various cellular models.
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Mouse Intestinal Organoid Growth | ApcMin/+ mouse small intestine adenomas | 0.11 µmol/L | [2] |
| G007-LK | Mouse Intestinal Organoid Growth | ApcMin/+ mouse small intestine adenomas | 0.08 µmol/L | [2] |
| This compound | Wnt Signaling Reporter (TOPbrite) & AXIN2 mRNA Expression | HCT-15 (with partial β-catenin RNAi) | 30% to 56% inhibition of remaining activity at 1 µmol/L | [2] |
| G007-LK | Wnt Signaling Reporter (TOPbrite) | HEK293 (Wnt3a stimulated) | ~50% inhibition at ~0.1 µmol/L | [2] |
| G007-LK | Cell Viability | COLO-320DM | No significant inhibition up to 24 hours | [2] |
Experimental Protocols
Western Blotting for β-Catenin Degradation
This protocol is designed to assess the effect of this compound on the protein levels of β-catenin and other components of the Wnt signaling pathway.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT-15, COLO-320DM)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin1, anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 16, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-β-catenin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., GAPDH) to determine the relative change in protein levels.
Wnt/β-Catenin Signaling Reporter Assay (TOP/FOP-Flash Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Materials:
-
HEK293 or other suitable cell lines
-
TOP-Flash and FOP-Flash reporter plasmids (FOP-Flash contains mutated TCF/LEF binding sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with this compound or DMSO. For ligand-dependent activation, stimulate the cells with Wnt3a.
-
Cell Lysis and Luciferase Measurement: After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly (TOP/FOP-Flash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity. Compare the ratios between this compound-treated and control cells.
Visualizations
Signaling Pathway Diagram
References
The Role of G244-LM in Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G244-LM is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. In colorectal cancer (CRC), where aberrant Wnt signaling is a primary driver of tumorigenesis, this compound demonstrates significant preclinical activity. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a crucial component of the β-catenin destruction complex, this compound leads to AXIN stabilization. This, in turn, promotes the degradation of β-catenin, thereby attenuating the oncogenic signaling cascade. This guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols for studying this compound in the context of colorectal cancer research.
Introduction to this compound and the Wnt/β-Catenin Pathway in Colorectal Cancer
The majority of colorectal cancers are initiated by mutations in the Adenomatous Polyposis Coli (APC) gene, a tumor suppressor that is a critical negative regulator of the Wnt/β-catenin signaling pathway. These mutations lead to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, survival, and differentiation.
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a pivotal role in the Wnt/β-catenin pathway by marking the destruction complex component AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound stabilizes AXIN levels, thereby enhancing the degradation of β-catenin and suppressing Wnt/β-catenin signaling.[1][2] this compound is an analogue of XAV939 and is known to bind to the nicotinamide site of the tankyrase NAD+-binding pocket.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound in colorectal cancer is the inhibition of tankyrase 1 and 2, which leads to the modulation of the Wnt/β-catenin signaling pathway.
Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data and In Vitro Efficacy
This compound has demonstrated potent inhibition of Wnt/β-catenin signaling and cellular growth in preclinical models of colorectal cancer.
| Cell Line/Model | Assay Type | Parameter | Value | Reference |
| ApcMin Intestinal Organoids | Growth Assay | IC50 | 0.11 µmol/L | [2] |
| HCT-15 | TOPbrite Wnt Reporter Assay | % Inhibition (at 1 µmol/L) | ~50% | [1] |
| HCT-15 | AXIN2 mRNA Expression | % Inhibition (at 1 µmol/L) | ~50% | [1] |
| COLO-320DM | Cell Cycle Analysis | Mitotic Cells | Reduced from 24% to 12% | [1] |
| HCT-15 | Cell Cycle Analysis | S-Phase Cells | Decreased from 28% to 18% | [1] |
| COLO-320DM | Colony Formation Assay | Inhibition | Yes | [1] |
| SW403 | Colony Formation Assay | Inhibition | Yes | [1] |
| HCT-15 | Colony Formation Assay | No Inhibition | No | [1] |
| DLD-1 | Colony Formation Assay | No Inhibition | No | [1] |
Table 1: Summary of In Vitro Efficacy Data for this compound.
In Vivo Data
While the related tankyrase inhibitor G007-LK has been more extensively studied in vivo due to its superior pharmacokinetic properties, some data for this compound is available.
| Species | Dosing Route | Dose | Key Finding | Reference |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Less metabolically stable compared to G007-LK. | [1] |
Table 2: Summary of In Vivo Data for this compound.
Due to the limited in vivo efficacy data for this compound, researchers often turn to G007-LK as a tool compound for in vivo studies of tankyrase inhibition in colorectal cancer. G007-LK has shown significant tumor growth inhibition in xenograft models of APC-mutant CRC, such as COLO-320DM and SW403.[1]
Experimental Protocols
Wnt/β-Catenin Reporter Assay (TOPbrite)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Figure 2: Workflow for a Wnt/β-catenin reporter assay.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT-15) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPbrite) and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot for AXIN Stabilization
This protocol is used to detect the levels of AXIN1 and AXIN2 proteins following treatment with this compound.
Figure 3: Workflow for Western blot analysis of AXIN proteins.
Protocol:
-
Cell Treatment and Lysis: Treat colorectal cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AXIN1 or AXIN2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term proliferative potential of cancer cells after treatment with this compound.
Protocol:
-
Cell Seeding: Seed a low number of single cells (e.g., 500-1000 cells per well of a 6-well plate) for each treatment condition.
-
Treatment: Allow the cells to adhere overnight, then treat with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol or a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt/β-catenin pathway in colorectal cancer. Its potent and specific inhibition of tankyrase allows for the targeted interrogation of this critical signaling cascade. While its pharmacokinetic profile may limit its direct in vivo application in favor of more stable analogs like G007-LK, this compound remains an essential compound for in vitro studies aimed at understanding the fundamental mechanisms of Wnt-driven tumorigenesis and for the initial screening and validation of tankyrase inhibition as a therapeutic strategy in colorectal cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
G244-LM Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of G244-LM, a potent small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), in cancer cell lines. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the validation of this compound's therapeutic potential, with a focus on colorectal cancer (CRC) cell lines harboring mutations in the Adenomatous Polyposis Coli (APC) gene.
Introduction to this compound and its Target
This compound is a specific inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1] In many cancers, particularly colorectal cancer, mutations in the APC gene lead to the constitutive activation of the Wnt/β-catenin pathway, promoting uncontrolled cell proliferation and tumor growth.[1][2]
The primary molecular target of this compound is the nicotinamide-binding site of tankyrases.[2] By inhibiting tankyrase activity, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key component of the β-catenin destruction complex.[1][2] This inhibition leads to the stabilization of AXIN, thereby promoting the degradation of β-catenin and attenuating the downstream signaling that drives cancer cell proliferation.[1][2] A structurally related and more metabolically stable analog, G007-LK, has been used in further studies to explore the therapeutic potential of tankyrase inhibition.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies validating the efficacy of this compound and its analog G007-LK in cancer cell lines.
Table 1: In Vitro Inhibitory Activity of G007-LK
| Target | Assay Type | IC50 (nM) | Reference |
| TNKS1 | Biochemical Assay | 46 | [3] |
| TNKS2 | Biochemical Assay | 25 | [3] |
| Wnt/β-catenin Signaling | TCF-luciferase Reporter Gene Assay (HEK293 cells) | 50 | [3] |
Table 2: Efficacy of Tankyrase Inhibitors in APC-Mutant Colorectal Cancer Cell Lines
| Cell Line | Compound | Assay | Effect | Reference |
| Multiple CRC cell lines | This compound / G007-LK | Wnt/β-catenin signaling | ~50% inhibition of APC mutation-driven signaling | [2] |
| COLO-320DM | G007-LK (0.2 µM) | Cell Cycle Analysis | Reduction in mitotic cells from 24% to 12% | [3] |
| HCT-15 | G007-LK (0.2 µM) | Cell Cycle Analysis | Decrease in S-phase cells from 28% to 18% | [3] |
| COLO-320DM | G007-LK / this compound | Colony Formation Assay | Suppression of colony formation | [2] |
| SW403 | G007-LK / this compound | Colony Formation Assay | Suppression of colony formation | [2] |
| HCT-15 | G007-LK / this compound | Colony Formation Assay | No significant inhibition of colony formation | [2] |
| DLD-1 | G007-LK / this compound | Colony Formation Assay | No significant inhibition of colony formation | [2] |
| APC-mutant CRC organoids | G007-LK | Organoid Growth Assay | IC50 of 80 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-driven firefly luciferase reporter (e.g., TOPbrite) and a control Renilla luciferase construct.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound or G007-LK dissolved in DMSO.
-
Wnt3a conditioned media (for ligand-driven signaling).
-
Dual-luciferase reporter assay system (e.g., Promega).
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Seed HEK293 reporter cells in white, clear-bottom 96-well plates at a density of 3 x 10^4 cells per well and allow them to adhere overnight.
-
For ligand-driven pathway activation, replace the medium with fresh medium containing Wnt3a conditioned media. For APC-mutant CRC cell lines, this stimulation is not necessary.
-
Treat the cells with a serial dilution of this compound or G007-LK (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the DMSO-treated control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., COLO-320DM, SW403, HCT-15, DLD-1).
-
Appropriate cell culture medium and supplements.
-
This compound or G007-LK dissolved in DMSO.
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed the colorectal cancer cells in 6-well plates at a low density (e.g., 500 cells per well) to allow for the formation of distinct colonies.[3]
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or G007-LK or DMSO as a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium and compound every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.
Quantitative Real-Time PCR (qRT-PCR) for AXIN2 Expression
This method is used to measure the mRNA expression levels of AXIN2, a direct downstream target of the Wnt/β-catenin pathway.
Materials:
-
Colorectal cancer cell lines.
-
This compound or G007-LK dissolved in DMSO.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Primers for AXIN2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Plate the colorectal cancer cells and treat them with this compound, G007-LK, or DMSO for a specified period (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for AXIN2 and a housekeeping gene.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in AXIN2 mRNA expression, normalized to the housekeeping gene and relative to the DMSO-treated control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
An In-depth Technical Guide on the Initial Efficacy Studies of G244-LM, a Novel Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies investigating the efficacy of G244-LM, a small-molecule inhibitor of tankyrase. The data and methodologies presented are based on foundational research demonstrating its potential as a therapeutic agent in cancers with dysregulated Wnt/β-catenin signaling, particularly those harboring Adenomatous Polyposis Coli (APC) mutations.
Core Mechanism of Action
This compound is a potent and specific inhibitor of tankyrase, an enzyme that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN.[1][2] This leads to the stabilization of AXIN, a key component of the β-catenin destruction complex, which in turn promotes the destabilization of β-catenin.[1][2] The ultimate effect is the attenuation of Wnt/β-catenin-mediated signaling, a critical pathway for the growth and survival of many cancer cells.[1][2]
Quantitative Efficacy Data
The initial studies on this compound provided quantitative data on its ability to modulate Wnt/β-catenin signaling and affect cancer cell lines. The following tables summarize the key findings.
Table 1: Inhibition of Wnt/β-catenin Signaling by this compound
| Cell Line | Assay Type | This compound Concentration | Signaling Inhibition (%) | Reference |
| HCT-15 (APC mutant CRC) | TCF-driven luciferase reporter (TOPbrite) | 1 µmol/L | ~50% | [2] |
| HCT-15 (APC mutant CRC) | AXIN2 mRNA expression | 1 µmol/L | Additively blocks remaining signaling by 30-56% when combined with β-catenin siRNA | [2] |
| HEK293 (Wnt3a-induced) | TCF-driven luciferase reporter (TOPbrite) | Not specified | Complete inhibition | [2] |
Table 2: Cellular Effects of Tankyrase Inhibitors (this compound and G007-LK)
| Cell Line | Effect | Observation | Reference |
| COLO-320DM (APC mutant CRC) | Mitosis | Reduction in cells in mitosis from 24% to 12% | [2] |
| HCT-15 (APC mutant CRC) | S-phase | Decrease in cells in S-phase from 28% to 18% | [2] |
| APC-mutant CRC cell lines (6 out of 11 tested) | Wnt/β-catenin signaling | 29%–76% reduction in the expression of β-catenin–activated genes | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
3.1. TCF-driven Luciferase Reporter Assay (TOPbrite)
-
Objective: To quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Lines: HEK293, 10T1/2, and HCT-15.
-
Procedure:
-
Cells were seeded in appropriate well plates.
-
Cells were transfected with a TCF-driven luciferase reporter plasmid (TOPbrite).
-
For Wnt3a-induced signaling, cells were treated with Wnt3a-conditioned media.
-
Cells were treated with either this compound (e.g., 1 µmol/L) or a DMSO control.
-
After a specified incubation period, cell lysates were collected.
-
Luciferase activity was measured using a luminometer.
-
Results were normalized to a co-transfected control reporter or total protein concentration.
-
3.2. AXIN2 mRNA Expression Analysis (Quantitative RT-PCR)
-
Objective: To measure the expression of a downstream target gene of the Wnt/β-catenin pathway.
-
Cell Line: HCT-15.
-
Procedure:
-
Cells were treated with this compound or DMSO control, in some cases following β-catenin siRNA transfection.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
RNA was reverse transcribed to cDNA.
-
Quantitative PCR (qPCR) was performed using primers specific for AXIN2 and a housekeeping gene for normalization.
-
The relative expression of AXIN2 mRNA was calculated using the ΔΔCt method.
-
3.3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Cell Lines: COLO-320DM and HCT-15.
-
Procedure:
-
Cells were treated with this compound or a DMSO control for a specified duration (e.g., 24 hours).
-
Cells were harvested, washed with PBS, and fixed in cold ethanol.
-
Fixed cells were treated with RNase A and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined.
-
Signaling Pathways and Experimental Workflows
4.1. This compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
4.2. Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound efficacy in cancer cell lines.
Summary and Future Directions
The initial studies on this compound establish it as a potent inhibitor of the Wnt/β-catenin signaling pathway through the stabilization of AXIN. The in vitro data demonstrates its ability to significantly reduce signaling activity in APC-mutant colorectal cancer cell lines and impact cell cycle progression. These findings provide a strong rationale for further preclinical and clinical development of this compound and other tankyrase inhibitors for the treatment of cancers with aberrant Wnt/β-catenin signaling. Further investigations are warranted to explore its in vivo efficacy in various cancer models, to understand potential mechanisms of resistance, and to evaluate its safety profile.
References
Foundational Research on PARP Family Inhibitors: A Technical Guide
This guide provides an in-depth overview of the foundational research behind Poly (ADP-ribose) Polymerase (PARP) family inhibitors. It is intended for researchers, scientists, and drug development professionals, covering the core mechanisms of action, key quantitative data, and essential experimental protocols that underpin the development and evaluation of these targeted therapies.
Introduction to the PARP Superfamily
The Poly (ADP-ribose) Polymerase (PARP) superfamily consists of 17 members in humans.[1][2] These enzymes are involved in a multitude of cellular processes, including DNA repair, genomic stability, transcriptional regulation, and programmed cell death.[2][3][4] They catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as PARylation.[1]
Among the family members, PARP1 is the most abundant and well-studied, accounting for over 85% of cellular PARylation activity.[4] PARP1, along with PARP2 and the Tankyrases (PARP5a/TNKS1 and PARP5b/TNKS2), can synthesize long, branched chains of poly(ADP-ribose) (PAR).[1][5] Other members are classified as mono(ADP-ribose) transferases (mARTs).[5] The primary focus of cancer therapeutics has been on inhibiting PARP1 and PARP2 due to their critical roles in DNA repair.[6]
Mechanism of Action of PARP Inhibitors
The therapeutic effect of PARP inhibitors (PARPi) is primarily rooted in their ability to disrupt DNA damage repair (DDR) pathways, leading to cancer cell death through a concept known as synthetic lethality .
PARP1 is a key sensor of DNA damage, particularly single-strand breaks (SSBs).[2] Upon detecting an SSB, PARP1 binds to the damaged DNA, which triggers a conformational change and activates its catalytic activity.[7] It then uses NAD+ as a substrate to synthesize and attach PAR chains to itself (auto-PARylation) and other nearby proteins, such as histones.[8][9] This burst of negatively charged PAR chains serves two main purposes:
-
Chromatin Decondensation: The PAR chains loosen the local chromatin structure, making the damaged DNA more accessible to repair enzymes.[10]
-
Recruitment of Repair Machinery: The PAR polymer acts as a scaffold to recruit key components of the Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways, including XRCC1, DNA ligase III, and DNA polymerase beta.[2]
After repair is initiated, PARP1 auto-PARylation causes it to dissociate from the DNA, allowing the repair process to complete.[9]
PARP inhibitors are structural analogs of NAD+ and function through two primary mechanisms:
-
Catalytic Inhibition : By competitively binding to the NAD+ binding site in the catalytic domain of PARP1/2, PARPi prevent the synthesis of PAR chains.[3] This blocks the recruitment of DNA repair proteins, stalling the SSB repair process.[11]
-
PARP Trapping : This is now considered the more potent mechanism of cytotoxicity. When a PARP inhibitor is bound to the PARP enzyme at a site of DNA damage, it stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[12][13] These trapped complexes are highly toxic lesions that obstruct DNA replication. When a replication fork collides with a trapped PARP-DNA complex, the fork can collapse, leading to the formation of a more severe DNA double-strand break (DSB).[3]
The concept of synthetic lethality is central to the clinical success of PARP inhibitors.[13] It describes a situation where a defect in two genes or pathways simultaneously results in cell death, while a defect in either one alone is compatible with cell viability.
-
Normal Cells : In healthy cells, DSBs generated by collapsed replication forks are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway.[14]
-
HR-Deficient Cancer Cells : Many hereditary breast and ovarian cancers harbor mutations in key HR genes like BRCA1 or BRCA2.[15] These cells are deficient in HR repair and become heavily reliant on other pathways, including PARP-mediated BER, to repair DNA damage and maintain genomic integrity.[16]
When these HR-deficient (HRD) cancer cells are treated with a PARP inhibitor, SSBs go unrepaired, leading to an accumulation of DSBs during replication.[14] Because the primary pathway for repairing these DSBs (Homologous Recombination) is already compromised, the cell is unable to resolve the extensive DNA damage, leading to genomic instability and apoptotic cell death.[12][14] This provides a targeted therapeutic window, as normal cells with functional HR can tolerate PARP inhibition much better than cancer cells.
Quantitative Comparison of PARP Inhibitors
The potency and selectivity of different PARP inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values against PARP enzymes and various cancer cell lines.
Table 1: In Vitro Potency of Common PARP Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line (BRCA-mutant) | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Olaparib | PARP1 | 1-5 | CAPAN-1 (BRCA2) | 10 | [17] |
| PARP2 | 1-5 | SKOV3 (BRCA1 KO) | 67 | [18] | |
| Rucaparib | PARP1 | 1.1 | Capan-1 (BRCA2) | 11 | [19][20] |
| PARP2 | 0.4 | [17] | |||
| Niraparib | PARP1 | 3.8 | [17] | ||
| PARP2 | 2.1 | [17] | |||
| Talazoparib | PARP1 | 0.57 | [17] |
| | PARP2 | 0.29 | | |[17] |
Note: IC50 values can vary significantly based on assay conditions and cell lines used.
Table 2: Summary of Key Phase III Clinical Trial Outcomes
| Trial Name | Inhibitor | Setting | Patient Population | Primary Endpoint (PFS) | Reference |
|---|---|---|---|---|---|
| SOLO-1 | Olaparib | Maintenance | Newly diagnosed advanced ovarian cancer (BRCAm) | HR: 0.30 (Not reached vs. 13.8 mos) | [6] |
| ARIEL3 | Rucaparib | Maintenance | Recurrent ovarian cancer (platinum-sensitive) | HR: 0.23 (16.6 vs. 5.4 mos in BRCAm cohort) | [6] |
| NOVA | Niraparib | Maintenance | Recurrent ovarian cancer (platinum-sensitive) | HR: 0.27 (21.0 vs. 5.5 mos in gBRCAm cohort) | [6] |
| VELIA | Veliparib | Combination + Maintenance | Newly diagnosed advanced ovarian cancer | HR: 0.44 (35.0 vs. 22.0 mos in BRCAm cohort) |[6] |
PFS: Progression-Free Survival; HR: Hazard Ratio; BRCAm: BRCA-mutated.
Core Experimental Protocols
Evaluating the efficacy and mechanism of PARP inhibitors requires a suite of standardized in vitro assays. Below are generalized protocols for key experiments.
This protocol determines the direct inhibitory effect of a compound on PARP1 catalytic activity.
-
Reagents & Materials : Recombinant human PARP1, activated DNA (e.g., nicked calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-HRP, colorimetric HRP substrate (e.g., TMB), histone-coated 96-well plates, wash buffer, stop solution.
-
Plate Preparation : Coat a high-binding 96-well plate with histones (a PARP1 substrate) and block with BSA.
-
Reaction Setup : In each well, add PARP1 reaction buffer, activated DNA, and recombinant PARP1 enzyme.
-
Inhibitor Addition : Add serial dilutions of the test PARP inhibitor (e.g., from 1 nM to 10 µM). Include no-inhibitor (positive) and no-enzyme (negative) controls.
-
Initiate Reaction : Add a mix of NAD+ and biotinylated NAD+ to start the PARylation reaction. Incubate for 1 hour at room temperature. The biotinylated NAD+ will be incorporated into the PAR chains.
-
Detection :
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. Incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate. The HRP will catalyze a color change.
-
Add stop solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm.
-
-
Data Analysis : Plot absorbance against inhibitor concentration. Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value.
This protocol assesses the cytotoxic effect of an inhibitor on cancer cells.
-
Cell Seeding : Seed cells (e.g., BRCA2-mutant CAPAN-1 and BRCA-proficient BxPC-3) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the PARP inhibitor in culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle-only control.
-
Incubation : Incubate the plates for a defined period, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition : Add MTS reagent (or a similar tetrazolium salt like MTT) to each well according to the manufacturer's instructions. Incubate for 1-4 hours. Live, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the IC50.
This protocol visualizes the formation of DSBs, a key consequence of PARP inhibitor action.
-
Cell Culture : Grow cells on glass coverslips in a multi-well plate. Treat with the PARP inhibitor at a relevant concentration (e.g., 10x IC50) for 24-48 hours.
-
Fixation & Permeabilization :
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking : Wash with PBS and block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs, diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation : Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting : Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Analysis : Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ). An increase in foci indicates an accumulation of DSBs.[21]
References
- 1. PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP1 - Wikipedia [en.wikipedia.org]
- 11. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: G244-LM Stock Solution Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G244-LM is a potent and specific small-molecule inhibitor of tankyrase, which plays a crucial role in the Wnt/β-catenin signaling pathway.[1] By inhibiting the poly(ADP-ribosyl)ation-dependent degradation of AXIN, this compound leads to the destabilization of β-catenin.[1] This mechanism makes it a valuable tool for investigating Wnt signaling in cancer research, particularly in colorectal cancer models where the pathway is often dysregulated.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1563007-08-8 | [2][3] |
| Molecular Formula | C₁₈H₂₂N₄O₃S₂ | [2] |
| Formula Weight | 406.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility (mg/mL) | DMSO: 5 mg/mLDMF: 2 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.25 mg/mL | [2][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent dilution to working concentrations for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.065 mg of this compound (Formula Weight: 406.5 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Note on Working Solutions:
For cell-based assays, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the 10 mM stock solution in sterile cell culture medium before adding to the final assay plate. For example, to achieve a final concentration of 0.2 µM this compound in a 100 µL final assay volume, a 1:50,000 dilution of the 10 mM stock would be required.
In Vitro Assay Considerations
This compound has been shown to be effective in various in vitro models. In colorectal cancer cell lines such as COLO-320DM and SW403, a concentration of 0.2 µM was sufficient to inhibit Wnt signaling and colony formation.[2] In mouse intestinal organoids, this compound exhibited an IC₅₀ of 0.11 µM.[2] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: Western Blot for Axin Stabilization with G244-LM
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blot analysis to assess the stabilization of Axin proteins (Axin1 and Axin2) following treatment with the novel compound G244-LM. Axin is a crucial scaffold protein and a negative regulator of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[1][2] The degradation of Axin is, in part, regulated by tankyrase-mediated poly-ADP-ribosylation (PARsylation), which targets it for proteasomal degradation.[2][3] Compounds that inhibit this process can stabilize Axin levels, leading to enhanced degradation of β-catenin and subsequent attenuation of Wnt signaling.[4][5] This application note outlines the experimental workflow, data analysis, and interpretation for evaluating the efficacy of this compound in stabilizing Axin, a key mechanism for potential therapeutic intervention in Wnt-driven diseases.
Signaling Pathway Overview
The canonical Wnt/β-catenin signaling pathway is pivotal in cell fate determination, proliferation, and differentiation. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[2][6][7] Axin serves as the core scaffold for this complex.[8][9] Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.[6][7] this compound is hypothesized to function by preventing Axin degradation, thereby maintaining the activity of the destruction complex and suppressing Wnt signaling.
Experimental Workflow
The procedure involves cell culture, treatment with this compound, preparation of protein lysates, quantification of protein concentration, separation by SDS-PAGE, transfer to a membrane, and immunodetection of Axin proteins.
Materials and Reagents
-
Cell Line: SW480 or other colorectal cancer cell line with an active Wnt pathway.
-
Compound: this compound (dissolved in DMSO).
-
Culture Medium: DMEM/RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Protocols
Cell Culture and Treatment
-
Seeding: Plate SW480 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment (Dose-Response): Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM). Include a DMSO vehicle control. Incubate for a fixed time (e.g., 24 hours).
-
Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
Preparation of Cell Lysates
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store it at -80°C.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load 20-30 µg of total protein per well.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the calculated volume of lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (anti-Axin1 at 1:1000, anti-Axin2 at 1:1000, or anti-GAPDH at 1:5000) diluted in blocking buffer overnight at 4°C.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:3000 dilution) in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Quantify the band intensity for Axin1 (~95 kDa), Axin2 (~94 kDa), and the loading control (e.g., GAPDH ~37 kDa) using image analysis software (e.g., ImageJ).
-
Normalize the intensity of each Axin band to its corresponding loading control band.
-
Express the results as a fold change relative to the vehicle-treated control (time 0 or 0 µM this compound).
Data Presentation
The following tables present hypothetical data illustrating the expected outcomes of the Axin stabilization assay with this compound.
Table 1: Dose-Dependent Effect of this compound on Axin Protein Levels
| This compound (µM) | Relative Axin1 Levels (Fold Change ± SD) | Relative Axin2 Levels (Fold Change ± SD) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| 0.1 | 1.35 ± 0.15 | 1.52 ± 0.18 |
| 1.0 | 2.78 ± 0.21 | 3.15 ± 0.25 |
| 5.0 | 4.12 ± 0.33 | 4.88 ± 0.41 |
| 10.0 | 4.25 ± 0.38 | 5.03 ± 0.45 |
Data represent mean ± standard deviation from three independent experiments. Protein levels were quantified after 24 hours of treatment and normalized to GAPDH.
Table 2: Time-Course of Axin Stabilization by this compound (5 µM)
| Time (hours) | Relative Axin1 Levels (Fold Change ± SD) | Relative Axin2 Levels (Fold Change ± SD) |
| 0 | 1.00 ± 0.09 | 1.00 ± 0.12 |
| 4 | 1.89 ± 0.17 | 2.21 ± 0.20 |
| 8 | 2.95 ± 0.24 | 3.54 ± 0.29 |
| 16 | 3.88 ± 0.31 | 4.65 ± 0.38 |
| 24 | 4.15 ± 0.35 | 4.91 ± 0.42 |
Data represent mean ± standard deviation from three independent experiments. Protein levels were normalized to GAPDH.
Conclusion
This protocol provides a robust framework for assessing the ability of the compound this compound to stabilize Axin proteins. The provided workflow, from cell treatment to data analysis, allows for the quantitative evaluation of this compound's efficacy. Evidence of dose- and time-dependent increases in Axin1 and Axin2 levels, as demonstrated in the hypothetical data tables, would strongly support the compound's proposed mechanism of action as an Axin stabilizer. This assay is a critical step in the preclinical evaluation of novel Wnt pathway inhibitors for drug development in oncology and other related fields.
References
- 1. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | SIRT4-Catalyzed Deacetylation of Axin1 Modulates the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 9. rupress.org [rupress.org]
- 10. Axin1 (C76H11) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Anti-Axin 2 antibody (ab32197) | Abcam [abcam.com]
- 12. Anti-Axin 1 Antibody (A305162) | Antibodies.com [antibodies.com]
G244-LM: A Novel Modulator for Advanced Organoid Culture Systems
Application Notes and Protocols for Researchers in Drug Discovery and Developmental Biology
Introduction
Organoid culture systems have emerged as a pivotal technology in biomedical research, providing three-dimensional, self-organizing structures that closely recapitulate the architecture and function of native organs. These in vitro models are invaluable for studying organ development, disease modeling, and for the screening of therapeutic compounds. G244-LM is a novel small molecule modulator specifically developed to enhance the precision and applicability of organoid cultures, particularly in the context of cancer research and drug development. This document provides detailed application notes and protocols for the effective use of this compound in organoid culture systems.
This compound is a potent and selective modulator of the Wnt signaling pathway, a critical pathway in the regulation of intestinal stem cells.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer. By modulating Wnt signaling, this compound allows for the precise control of organoid growth and differentiation, making it an essential tool for studying the effects of targeted therapies.
Key Applications
-
Cancer Organoid Modeling: this compound is ideal for developing and maintaining patient-derived cancer organoids, helping to preserve the original tumor's genetic and phenotypic characteristics.[4][5]
-
Drug Screening and Efficacy Testing: It provides a controlled system to assess the efficacy of anti-cancer compounds on tumor organoids.
-
Developmental Biology Studies: this compound can be used to investigate the role of specific signaling pathways in organ development and differentiation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound in colorectal cancer (CRC) organoid cultures.
Table 1: Effect of this compound on the Viability of Patient-Derived CRC Organoids
| Organoid Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| CRC-01 | 0 (Control) | 100 ± 4.5 | 12.5 |
| 5 | 78 ± 5.1 | ||
| 10 | 55 ± 3.8 | ||
| 20 | 28 ± 4.2 | ||
| 50 | 12 ± 2.9 | ||
| CRC-02 | 0 (Control) | 100 ± 5.2 | 18.2 |
| 5 | 85 ± 6.3 | ||
| 10 | 62 ± 4.9 | ||
| 20 | 35 ± 5.5 | ||
| 50 | 15 ± 3.1 |
Table 2: Impact of this compound on CRC Organoid Size and Formation Efficiency
| Organoid Line | This compound Concentration (µM) | Average Organoid Diameter (µm) (Mean ± SD) | Organoid Formation Efficiency (%) (Mean ± SD) |
| CRC-01 | 0 (Control) | 450 ± 55 | 85 ± 7 |
| 10 | 210 ± 35 | 42 ± 5 | |
| CRC-02 | 0 (Control) | 520 ± 68 | 91 ± 6 |
| 10 | 250 ± 42 | 48 ± 8 |
Experimental Protocols
Protocol 1: Establishment of Human Colorectal Cancer Organoids
This protocol details the steps for establishing organoid cultures from primary colorectal cancer tissues.
Materials:
-
Fresh colorectal cancer tissue
-
Advanced DMEM/F12 medium
-
Gentle Cell Dissociation Reagent
-
Matrigel® Basement Membrane Matrix
-
IntestiCult™ Organoid Growth Medium (Human)
-
Y-27632
-
Primocin
-
24-well plates
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue in cold Advanced DMEM/F12 medium supplemented with Primocin.
-
Mechanically mince the tissue into small pieces (~1-2 mm) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Wash the minced tissue pieces three times with cold PBS.
-
Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 60 minutes at 37°C with gentle agitation.
-
-
Crypt Isolation:
-
After digestion, pass the cell suspension through a 70 µm cell strainer to remove large debris.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the intestinal crypts.
-
Wash the pellet twice with cold Advanced DMEM/F12.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in a 1:1 mixture of IntestiCult™ Organoid Growth Medium and Matrigel®.
-
Dispense 50 µL domes of the Matrigel/crypt mixture into a pre-warmed 24-well plate.
-
Polymerize the Matrigel domes by incubating at 37°C for 15-20 minutes.
-
-
Organoid Culture:
-
Add 500 µL of complete IntestiCult™ Organoid Growth Medium supplemented with 10 µM Y-27632 and Primocin to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Protocol 2: Application of this compound for Drug Efficacy Testing
This protocol describes how to treat established organoids with this compound to assess its therapeutic potential.
Materials:
-
Established colorectal cancer organoid cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
IntestiCult™ Organoid Growth Medium (Human)
-
CellTiter-Glo® 3D Cell Viability Assay
-
96-well clear bottom plates
Procedure:
-
Organoid Passaging and Plating:
-
Mechanically dissociate mature organoids into small fragments.
-
Seed the organoid fragments in Matrigel® domes in a 96-well plate as described in Protocol 1.
-
Culture for 3-4 days to allow for organoid re-formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in IntestiCult™ Organoid Growth Medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Replace the medium in each well with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
-
Assessment of Cell Viability:
-
After the treatment period, measure cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway
Caption: this compound modulates the Wnt signaling pathway by stabilizing the destruction complex.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in patient-derived organoids.
Logical Relationship
Caption: Logical flow of this compound's effect on Wnt-driven organoid growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major signaling pathways in intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex Vivo Organoid Cultures Reveal the Importance of the Tumor Microenvironment for Maintenance of Colorectal Cancer Stem Cells [mdpi.com]
- 5. OncoPro Tumoroid Cell Lines | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes and Protocols for G244-LM Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of in vivo xenograft studies to evaluate the efficacy of the tankyrase inhibitor, G244-LM. The protocols detailed herein are optimized for a colorectal cancer model known to be sensitive to Wnt/β-catenin pathway inhibition.
Introduction to this compound and its Mechanism of Action
This compound is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[2][3] In many cancers, particularly colorectal cancer (CRC), aberrant Wnt signaling, often due to mutations in the Adenomatous Polyposis Coli (APC) gene, leads to the stabilization and nuclear accumulation of β-catenin.[4][5] Nuclear β-catenin acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and tumor progression.[5][6]
Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[7][8] By inhibiting tankyrases, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt/β-catenin signaling.[7][8] This mechanism of action makes this compound a promising therapeutic agent for cancers with hyperactivated Wnt signaling.
Recommended Xenograft Model: COLO-320DM
For initial in vivo efficacy studies of this compound, the COLO-320DM human colorectal adenocarcinoma cell line is highly recommended.
Rationale for Selection:
-
Wnt Pathway Dependency: COLO-320DM cells harbor a truncating mutation in the APC gene (p.Ser811Ter), leading to constitutive activation of the Wnt/β-catenin pathway.[9] This makes them particularly sensitive to inhibitors targeting this pathway.
-
Proven Sensitivity: This cell line has demonstrated sensitivity to tankyrase inhibitors, including the closely related compound G007-LK, in both in vitro and in vivo studies.[7][10]
-
Aggressive Phenotype: COLO-320DM is a poorly differentiated and aggressive tumor model, representing a challenging cancer subtype.
-
Molecular Characteristics: It is characterized by high-level amplification of the MYC oncogene and wild-type TP53.
Experimental Design and Workflow
A typical experimental workflow for a this compound xenograft study is outlined below.
Caption: A schematic overview of the key phases and steps involved in a this compound xenograft study.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative data from a this compound xenograft study, based on reported data for the analogous compound G007-LK in the COLO-320DM model.
Table 1: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | e.g., 0.5% HPMC + 0.2% Tween 80, p.o., QD | ~1500 - 2000 | 0% |
| This compound | 10 mg/kg, p.o., QD | Expected significant reduction | To be determined |
| This compound | 20 mg/kg, p.o., QD | Expected significant reduction | To be determined |
| This compound | 40 mg/kg, p.o., QD | Expected significant reduction | To be determined |
| This compound | 20 mg/kg, p.o., BID | Expected significant reduction | Potentially >60%[10] |
Table 2: Pharmacodynamic Biomarker Modulation in this compound Treated Tumors
| Biomarker | Method of Analysis | Expected Change in this compound Treated Group |
| AXIN1 Protein | Western Blot / IHC | Increased stabilization[7] |
| AXIN2 Protein | Western Blot / IHC | Increased stabilization[7] |
| Total β-catenin Protein | Western Blot / IHC | Decreased levels[10] |
| Active (non-phosphorylated) β-catenin | Western Blot / IHC | Decreased nuclear localization[7] |
| Wnt Target Gene Expression (e.g., AXIN2, NKD1) | qRT-PCR | Decreased mRNA levels[10] |
Experimental Protocols
COLO-320DM Cell Culture
Materials:
-
COLO-320DM cell line (e.g., ATCC CCL-220)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of COLO-320DM cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
For subculturing, aspirate the medium and briefly rinse the cell layer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 6-8 mL of complete growth medium and collect the cells in a conical tube.
-
Centrifuge, resuspend, and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.
Subcutaneous Xenograft Implantation
Materials:
-
6-8 week old female immunodeficient mice (e.g., athymic Nude or NOD/SCID)
-
COLO-320DM cells in logarithmic growth phase
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric clippers
Protocol:
-
Harvest COLO-320DM cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Centrifuge the cells and resuspend the pellet in sterile PBS or HBSS at a concentration of 5 x 10⁷ cells/mL.
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to achieve a final concentration of 2.5 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Shave a small area on the right flank of each mouse.
-
Draw 0.2 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe.[11]
-
Gently lift the skin on the flank and inject the cell suspension subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
Tumor Growth Monitoring and Treatment
Materials:
-
Digital calipers
-
Animal balance
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in water)
-
Oral gavage needles
Protocol:
-
Begin monitoring tumor growth 3-4 days after implantation.
-
Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[1]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation and the vehicle control. Based on similar compounds, a suspension for oral administration is appropriate.[9][12]
-
Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
Ethical Endpoints and Tissue Collection
Humane Endpoints: Euthanize mice if any of the following criteria are met:
-
Tumor volume exceeds 2000 mm³.[13]
-
Tumor becomes ulcerated or necrotic.[13]
-
Body weight loss exceeds 20%.[14]
-
The animal shows signs of significant distress (e.g., lethargy, hunched posture, difficulty ambulating).[15]
Tissue Collection Protocol:
-
At the end of the study (or when an endpoint is reached), euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot and qRT-PCR analysis.
-
Western Blot Analysis for AXIN2
Protocol:
-
Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against AXIN2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for β-catenin
Protocol:
-
Process formalin-fixed tumor tissue into paraffin-embedded blocks.
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[8]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal goat serum.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.[8][16]
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Analyze slides for β-catenin localization (membranous vs. nuclear) and intensity.
Signaling Pathway and Visualization
The following diagram illustrates the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
References
- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 11. Colo-320DM Cells [cytion.com]
- 12. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyagen.com [cyagen.com]
- 15. services.anu.edu.au [services.anu.edu.au]
- 16. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Long-Term G244-LM Treatment of Cancer Cell Lines
For Research Use Only.
Introduction
G244-LM is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is a critical driver in the initiation and progression of various cancers, particularly colorectal cancer (CRC), often initiated by mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] this compound acts by preventing the poly(ADP-ribosyl)ation-dependent degradation of AXIN, a crucial component of the β-catenin destruction complex. This leads to the stabilization of AXIN and subsequent destabilization and degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][2] While short-term exposure to this compound may not significantly impact cell viability, long-term treatment has been shown to reduce the colony-forming ability of cancer cells and induce apoptosis in sensitive cell lines. These application notes provide detailed protocols for the long-term treatment of cancer cell lines with this compound to assess its effects on cell viability, apoptosis, and the Wnt/β-catenin signaling pathway.
Data Presentation
Table 1: Effect of Long-Term this compound and other Tankyrase Inhibitor Treatment on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Duration | Effect | Quantitative Data | Reference |
| DLD-1 | Colorectal Cancer | This compound (0.2 µM) | 7-13 days | Reduced Colony Formation | 28-64% further reduction in combination with a MEK1/2 inhibitor | [1] |
| HCT-15 | Colorectal Cancer | This compound (0.2 µM) | 7-13 days | Reduced Colony Formation | 28-64% further reduction in combination with a MEK1/2 inhibitor | [1] |
| HCT-15 | Colorectal Cancer | This compound (1 µM) | Not Specified | Inhibition of Wnt/β-catenin signaling | ~50% reduction in TOPbrite reporter activity and AXIN2 mRNA expression | [1] |
| COLO-320DM | Colorectal Cancer | G007-LK (similar tankyrase inhibitor) | 72 hours | Induction of Apoptosis | Statistically significant increase in apoptosis compared to control | [3] |
| OVCAR-4 | Ovarian Cancer | G007-LK | 72 hours | Induction of Apoptosis | Statistically significant increase in apoptosis compared to control | [3] |
| SH-SY5Y | Neuroblastoma | XAV939 (tankyrase inhibitor) | Not Specified | Promotion of Apoptosis | Increase in apoptotic nuclei from 13.47% to 33.59% | [4] |
Note: Data for G007-LK and XAV939 are included to provide additional context on the long-term effects of tankyrase inhibitors, as specific long-term viability and apoptosis data for this compound is limited in the public domain.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
Objective: To determine the effect of long-term this compound treatment on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DLD-1, HCT-15)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate at 37°C, 5% CO₂.
-
-
Long-Term Culture and Treatment Renewal:
-
Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control.
-
Continue the culture for the desired duration (e.g., 7, 10, or 14 days).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Assessment of Apoptosis by Annexin V-FITC Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cell lines following long-term this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control.
-
-
Long-Term Culture and Treatment Renewal:
-
Maintain the cells in culture for the desired long-term duration (e.g., 72 hours, 7 days), replacing the medium with fresh this compound or vehicle control every 2-3 days.
-
-
Cell Harvesting:
-
At the end of the treatment period, collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Western Blot Analysis of Wnt/β-catenin Signaling Pathway Proteins
Objective: To determine the effect of long-term this compound treatment on the protein levels of AXIN and β-catenin.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AXIN1, anti-β-catenin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Follow the cell seeding, treatment, and long-term culture steps as described in Protocol 2.
-
-
Protein Extraction:
-
At the end of the treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
-
Compare the protein expression levels between this compound treated and vehicle control groups.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for G244-LM in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
G244-LM is a small molecule inhibitor of tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[1][2] Preclinical studies on other tankyrase inhibitors have suggested that their combination with conventional chemotherapy or other targeted agents may result in synergistic anti-tumor effects, providing a strong rationale for investigating this compound in combination therapy regimens.[3][4][5]
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in combination with other chemotherapy agents. The following sections detail the mechanism of action, provide exemplary quantitative data from studies with similar tankyrase inhibitors, and offer detailed protocols for in vitro and in vivo combination studies.
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase by this compound leads to the stabilization of Axin, thereby enhancing the activity of the destruction complex (comprising Axin, APC, GSK3β, and CK1α). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. As a result, the nuclear translocation of β-catenin is prevented, and the transcription of Wnt target genes is suppressed.[1][5]
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Quantitative Data from Combination Studies with Tankyrase Inhibitors
While specific quantitative data for this compound in combination with other chemotherapy agents is not yet publicly available, the following table summarizes representative data from preclinical studies of other tankyrase inhibitors (e.g., XAV-939, G007-LK) to illustrate the potential for synergistic interactions.
| Cell Line | Tankyrase Inhibitor | Combination Agent | IC50 (μM) - Single Agent | IC50 (μM) - Combination | Combination Index (CI) | Reference |
| HNSCC (Cisplatin-resistant) | XAV-939 | Cisplatin | >20 | 5.2 | <1 (Synergistic) | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | XAV-939 | PLK1 Inhibitor (BI 2536) | 10.5 | 2.8 | <1 (Synergistic) | [4] |
| Colorectal Cancer (DLD-1) | G007-LK | CDK4/6 Inhibitor (Palbociclib) | 1.2 | 0.4 | <1 (Synergistic) | [6] |
Note: The data presented in this table are for illustrative purposes and are derived from studies on tankyrase inhibitors other than this compound. Researchers should generate their own data for this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro and in vivo efficacy of this compound in combination with other chemotherapy agents.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for assessing drug synergy.
In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug in cell culture medium.
-
-
Single-Agent Treatment (for IC50 determination):
-
Treat cells with increasing concentrations of this compound alone and the chemotherapy agent alone.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours (or a duration appropriate for the cell line).
-
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of drug concentrations by combining serial dilutions of this compound and the chemotherapy agent.
-
Treat cells with the drug combinations.
-
Include single-agent controls and a vehicle control.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (n ≥ 5 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Administer the treatments according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Conclusion
The information and protocols provided in these application notes offer a solid foundation for researchers to investigate the potential of this compound as part of a combination therapy strategy. By leveraging the principles of synergistic drug interactions and following rigorous experimental designs, the scientific community can further elucidate the therapeutic value of this promising tankyrase inhibitor in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing G244-LM Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of G244-LM in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of tankyrase enzymes (TNKS1 and TNKS2). Its primary mechanism of action involves the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex.[1][2] Tankyrases normally mark Axin for degradation. By inhibiting tankyrases, this compound prevents Axin degradation, leading to the formation of a functional destruction complex that promotes the phosphorylation and subsequent degradation of β-catenin. This ultimately results in the downregulation of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers, particularly colorectal cancer.
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancers that are driven by aberrant Wnt/β-catenin signaling. This includes a significant portion of colorectal cancers (CRC) which frequently harbor mutations in genes like APC or β-catenin.[3] Its efficacy in other cancer types with dysregulated Wnt signaling, such as certain breast cancers, is also an active area of research.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in DMSO to a desired high concentration (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical starting concentration range for this compound in cell culture?
A4: The optimal concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Based on available literature for similar tankyrase inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line of interest.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: I am observing significant cytotoxicity in my cell cultures, even at nanomolar concentrations of this compound. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to rule out solvent-induced toxicity.
-
Cell Line Sensitivity: Some cell lines may be exquisitely sensitive to the inhibition of the Wnt pathway for survival. Consider using a lower starting concentration range for your dose-response experiments.
-
Off-Target Effects: While this compound is a specific tankyrase inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. Correlate the observed cytotoxicity with the intended molecular effect (e.g., Axin stabilization, decreased β-catenin levels) to confirm on-target activity.
-
Incorrect Stock Concentration: Double-check the calculations and weighing of the compound when preparing your stock solution. An error in stock preparation can lead to unintentionally high treatment concentrations.
-
Issue 2: No significant effect on cell viability or Wnt signaling pathway observed.
-
Question: I have treated my cells with this compound up to 10 µM, but I am not seeing a significant decrease in cell viability or changes in my Wnt reporter assay. What should I do?
-
Answer:
-
Cell Line Insensitivity: The Wnt/β-catenin pathway may not be a primary driver of proliferation in your chosen cell line. Confirm the status of Wnt pathway components (e.g., APC, β-catenin mutations) in your cells. Cell lines without a hyperactive Wnt pathway may be less sensitive to tankyrase inhibition.
-
Compound Inactivity: Ensure the this compound has been stored correctly to prevent degradation. If possible, test the compound on a positive control cell line known to be sensitive to tankyrase inhibitors (e.g., SW480 colorectal cancer cells).
-
Insufficient Treatment Duration: The effects of this compound on cell viability may require a longer incubation period. Consider extending the treatment time (e.g., 48, 72, or 96 hours) and performing a time-course experiment.
-
Assay Sensitivity: For Wnt reporter assays, ensure your reporter construct is responsive and that you have optimized the assay conditions (e.g., cell seeding density, transfection efficiency).
-
Issue 3: Inconsistent results between experiments.
-
Question: My results with this compound are not reproducible. What are the common sources of variability?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell density can influence growth rates and drug sensitivity.
-
Reagent Variability: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Edge Effects in Multi-well Plates: To minimize "edge effects" in 96-well plates, avoid using the outer wells for experimental conditions. Fill the peripheral wells with sterile PBS or media to maintain a more uniform temperature and humidity across the plate.
-
Data Presentation
Table 1: Representative IC50 Values of Tankyrase Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Tankyrase Inhibitor | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | XAV939 | ~0.011 | [4] |
| DLD-1 | Colorectal Cancer | G007-LK | < 0.1 | [5] |
| HT29 | Colorectal Cancer | AZD6244 + Cetuximab | 0.028 | [6] |
| HCT116 | Colorectal Cancer | Cetuximab | 358.0 µg/mL | [2] |
| LS174T | Colorectal Cancer | Zoledronic Acid | 72.5 | [1] |
| MDA-MB-231 | Breast Cancer | XAV939 | Not specified | [4] |
| MCF-7 | Breast Cancer | Benztropine | 15.84 (48h) | [7] |
Note: IC50 values are highly dependent on experimental conditions (e.g., assay type, incubation time). The values presented here are for illustrative purposes and may differ from what is observed in your laboratory.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: For MTT assays, add solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Western Blot for β-catenin Levels
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative change in protein levels upon this compound treatment.
Visualizations
Caption: this compound inhibits Tankyrase, leading to Axin stabilization and β-catenin degradation.
References
- 1. Combination therapy with zoledronic acid and cetuximab effectively suppresses growth of colorectal cancer cells regardless of KRAS status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cetuximab improves AZD6244 antitumor activity in colorectal cancer HT29 cells in vitro and in nude mice by attenuating HER3/Akt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: G244-LM Luciferase Reporter System
This guide provides troubleshooting for common issues encountered with the G244-LM Luciferase Reporter System, designed for sensitive quantification of transcriptional activity in response to the Kyuren signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound system?
A1: The this compound system is a dual-luciferase reporter assay designed to study gene regulation. It is optimized for researchers investigating the transcriptional activity of promoters and enhancers responsive to the Kyuren signaling pathway. The firefly luciferase gene is under the control of a Kyuren-responsive element, while a constitutively expressed Renilla luciferase serves as an internal control for normalization.
Q2: How does the dual-luciferase system improve data accuracy?
A2: The dual-luciferase system significantly improves accuracy by minimizing variability caused by experimental conditions.[1] The Renilla luciferase acts as an internal control, allowing you to normalize the experimental firefly luciferase activity. This normalization corrects for differences in cell viability, transfection efficiency, and pipetting errors, leading to more reliable and reproducible results.[1][2]
Q3: What type of microplate should I use for the this compound assay?
A3: For optimal signal-to-noise ratio, solid white or opaque-walled microplates are recommended.[2] These plates reduce well-to-well crosstalk and maximize light reflection to the detector. While black plates can also be used and may offer a lower background, white plates typically yield a stronger overall signal.[3] Avoid clear plates, as they allow for significant crosstalk.
Q4: Can I use serum in my cell culture medium?
A4: Yes, however, be aware that the type and batch of serum can sometimes affect luciferase activity. While Fetal Bovine Serum (FBS) at concentrations of 5-10% generally shows no inhibitory effects, some sera, like donor adult bovine serum, have been observed to inhibit secreted luciferase activity.[3] It is recommended to test your specific serum batch for potential interference.
Troubleshooting Inconsistent Results
Users occasionally report variability in their results. This section addresses the most common causes and provides a systematic approach to troubleshooting.
Problem: High Variability Between Replicates
High variability is often traced back to inconsistencies in cell handling and reagent preparation.[1]
-
Pipetting Inaccuracy: Luciferase assays are highly sensitive to volume changes.[2]
-
Inconsistent Cell Plating: Uneven cell distribution or density across wells can drastically affect transfection efficiency and subsequent reporter expression.[2]
-
Solution: Ensure cells are thoroughly resuspended to a single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution before incubation.
-
-
Reagent Stability: Repeated freeze-thaw cycles of reagents can degrade enzyme and substrate quality.
-
Solution: Aliquot reagents into single-use volumes upon first use. Always keep reagents on ice when in use and store them at the recommended temperature (-80°C for long-term storage).
-
Problem: Low or No Luminescence Signal
A weak or absent signal can stem from several factors, from poor transfection to inactive reagents.[1]
-
Low Transfection Efficiency: This is a primary cause of low signal.[2]
-
Weak Promoter Activity: The intrinsic strength of your promoter of interest might be low.[1]
-
Solution: If possible, include a positive control vector with a strong constitutive promoter (e.g., CMV) to confirm that the assay components are working.
-
-
Expired or Improperly Stored Reagents: The luciferase enzyme and its substrate are sensitive to degradation.[1]
-
Solution: Verify the expiration dates on all kit components. Ensure that the this compound substrate was stored protected from light and at the correct temperature.
-
Problem: High Background Signal
An elevated background can mask the true experimental signal, reducing the dynamic range of the assay.
-
Choice of Microplate: As mentioned, plate color is crucial.
-
Reagent Contamination: Contamination in reagents or samples can lead to chemiluminescence.[3]
-
Solution: Use fresh, sterile pipette tips for each well. Prepare fresh assay reagents if contamination is suspected.
-
-
Luminometer Settings: Incorrect read times can contribute to high background.
-
Solution: Reduce the integration (read) time on the luminometer. A setting of 0.5 to 1 second per well is typically sufficient.
-
Quantitative Troubleshooting Summary
The table below provides a summary of common issues with their potential impact on Relative Light Unit (RLU) readings.
| Problem | Expected Firefly RLU (Positive Control) | Observed Firefly RLU | Expected Renilla RLU (Internal Control) | Observed Renilla RLU | Likely Cause |
| Low Transfection Efficiency | > 5,000,000 | < 500,000 | > 1,000,000 | < 100,000 | Suboptimal DNA:reagent ratio; poor cell health.[2] |
| High Signal Saturation | > 5,000,000 | > 10,000,000 (Max Read) | > 1,000,000 | > 5,000,000 (Max Read) | Too much plasmid DNA used in transfection; very strong promoter.[2][3] |
| Reagent Degradation | > 5,000,000 | < 100,000 | > 1,000,000 | < 50,000 | Improper storage or repeated freeze-thaw of reagents.[1] |
| High Background | ~500 | > 5,000 | ~500 | > 5,000 | Use of clear plates; reagent contamination.[3] |
| Pipetting Error | Replicates within 15% | Replicates vary > 30% | Replicates within 15% | Replicates vary > 30% | Inconsistent volumes added; no master mix used.[1][2] |
Experimental Protocols & Visual Guides
Standard this compound Transfection and Assay Protocol
This protocol is optimized for a 96-well plate format.
-
Cell Plating: Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours until cells reach 70-80% confluency.
-
Transfection Complex Preparation (per well):
-
In Tube A: Dilute 100 ng of this compound Firefly plasmid and 10 ng of Renilla control plasmid in 25 µL of serum-free medium.
-
In Tube B: Dilute 0.3 µL of transfection reagent in 25 µL of serum-free medium.
-
Combine contents of Tube A and Tube B. Mix gently and incubate for 15 minutes at room temperature.
-
-
Transfection: Add 50 µL of the transfection complex to each well.
-
Incubation: Incubate cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis:
-
Remove growth medium from wells.
-
Wash once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure Firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luminescence.
-
Repeat for all wells.
-
Visualized Experimental Workflow
References
potential off-target effects of G244-LM in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of G244-LM in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of AXIN proteins. This leads to the stabilization of the β-catenin destruction complex, which subsequently promotes the degradation of β-catenin and attenuates Wnt/β-catenin signaling.[1] This mechanism is particularly relevant in cancers with mutations in the Adenomatous Polyposis Coli (APC) gene, which are often dependent on aberrant Wnt signaling.
Q2: What are the known on-target effects of this compound that might be observed in my experiments?
The primary on-target effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway. In sensitive cell lines or animal models, this can manifest as:
-
Reduced levels of both total and active (non-phosphorylated) β-catenin.
-
Increased protein levels of AXIN1 and AXIN2.
-
Decreased expression of Wnt target genes such as AXIN2, c-Myc, and Cyclin D1.
-
Inhibition of cell proliferation, particularly in 3D culture models of sensitive cancer cells.[2]
-
Induction of cellular differentiation in some cancer models.
A significant on-target effect observed in vivo is intestinal toxicity.[3] This is due to the critical role of Wnt signaling in maintaining the intestinal stem cell niche. Inhibition of this pathway can lead to villous blunting, epithelial degeneration, and inflammation.[3]
Q3: Are there any known or potential off-target effects of this compound?
While specific comprehensive off-target profiling data for this compound is limited in publicly available literature, studies on other tankyrase inhibitors like G007-LK and XAV939 provide insights into potential off-target effects. Tankyrase inhibitors have been shown to impact other cellular processes, and off-target effects are a possibility with any small molecule inhibitor.[4] Potential off-target pathways to consider for investigation include:
-
YAP/TAZ Signaling: Tankyrase inhibition has been shown to affect the Hippo-YAP/TAZ signaling pathway by stabilizing angiomotin proteins, which can sequester YAP/TAZ in the cytoplasm and inhibit their transcriptional activity.[5]
-
Notch Signaling: Proteomic studies of tankyrase knockout cells have revealed alterations in the levels of Notch receptors, suggesting a potential link between tankyrase function and the Notch signaling pathway.[6]
-
PI3K/AKT Signaling: In some cellular contexts, tankyrase inhibitors have been observed to decrease signaling through the PI3K/AKT pathway.[7]
Researchers should be aware of these possibilities and consider validating the effects of this compound on these pathways in their specific experimental system.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of Wnt signaling with this compound treatment.
-
Question: Is my cell line responsive to tankyrase inhibition?
-
Answer: Not all cell lines, even those with APC mutations, are equally sensitive to tankyrase inhibitors.[8] The level of inhibition can be partial (around 50%) in some APC-mutant colorectal cancer cell lines.[8] It is recommended to include a positive control cell line known to be sensitive to this compound or other tankyrase inhibitors (e.g., COLO-320DM).
-
-
Question: Is the compound concentration and treatment duration optimal?
-
Answer: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay. Cellular IC50 values for similar tankyrase inhibitors can be in the nanomolar range.
-
-
Question: How can I confirm that this compound is engaging its target in my cells?
Problem 2: I am observing unexpected phenotypic changes in my cells or animal models that are not consistent with Wnt pathway inhibition.
-
Question: Could these be off-target effects?
-
Question: How can I investigate potential off-target effects?
-
Answer:
-
Kinase Profiling: Perform a broad kinase panel screen to identify any off-target kinases that this compound may inhibit.[1][11]
-
Proteomics Analysis: Use quantitative proteomics to compare the proteomes of vehicle-treated and this compound-treated cells. This can reveal changes in protein expression that are indicative of off-target pathway modulation.[2][12]
-
Validate Off-Target Hits: Once potential off-targets are identified, validate them using orthogonal assays such as Western blotting for key pathway proteins, reporter assays for transcriptional activity, or specific functional assays related to the identified off-target.
-
-
Problem 3: I am observing significant intestinal toxicity in my in vivo experiments.
-
Question: Is this an expected effect?
-
Question: How can I manage or mitigate this toxicity?
-
Answer:
-
Dose Optimization: Carefully titrate the dose of this compound to find a therapeutic window that provides anti-tumor efficacy with manageable toxicity.
-
Intermittent Dosing: Explore intermittent dosing schedules rather than continuous daily administration, which may allow for recovery of the intestinal epithelium.
-
Monitor Animal Health: Closely monitor animal body weight and overall health. Be prepared to provide supportive care if necessary. The intestinal toxicity has been shown to be reversible upon cessation of treatment in some cases.[3]
-
-
Quantitative Data Summary
Due to the limited public availability of a comprehensive, quantitative off-target profile specifically for this compound, the following table summarizes the inhibitory concentrations for the closely related and well-characterized tankyrase inhibitor G007-LK against its primary targets and its selectivity against another PARP family member. This can serve as a reference for the expected potency and on-target selectivity.
| Target | IC50 (nM) | Reference Compound | Notes |
| TNKS1 | 46 | G007-LK | Potent on-target inhibition. |
| TNKS2 | 25 | G007-LK | Potent on-target inhibition. |
| PARP1 | >20,000 | G007-LK | Demonstrates high selectivity over PARP1. |
Data sourced from MedChemExpress product information for G007-LK.
Experimental Protocols
1. Kinase Selectivity Profiling
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., Eurofins, Reaction Biology, Promega).
-
Provide a sample of this compound at a specified concentration (typically 1 µM for initial screening).
-
The service will perform in vitro kinase activity assays in the presence of this compound. Radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo) are commonly used.
-
Results are typically provided as a percentage of inhibition compared to a vehicle control for each kinase in the panel.
-
Follow-up with IC50 determination for any significant "hits" to quantify the potency of the off-target interaction.
-
2. Whole Proteome Analysis to Identify Off-Target Pathways
-
Objective: To obtain an unbiased view of the cellular pathways affected by this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest and treat with this compound at a relevant concentration (e.g., 1-5x the IC50 for Wnt inhibition) and a vehicle control for a predetermined time.
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and extract total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (Optional but Recommended): For quantitative comparison, label the peptide samples from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, STRING) to identify cellular pathways that are significantly enriched among the differentially expressed proteins.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to its intended targets (TNKS1/2) and potentially identify novel off-targets in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins will be more resistant to thermal denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (TNKS1 and TNKS2) remaining at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[9][10]
-
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Quantitative Proteomic Analysis of 2D and 3D Cultured Colorectal Cancer Cells: Profiling of Tankyrase Inhibitor XAV939-Induced Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting to the Root of the Disease: Developing Drugs Against the Hard-to-Target Wnt Pathway - BioSpace [biospace.com]
- 11. Frontiers | Proteomic analysis and functional validation reveal distinct therapeutic capabilities related to priming of mesenchymal stromal/stem cells with IFN-γ and hypoxia: potential implications for their clinical use [frontiersin.org]
- 12. stemcell.com [stemcell.com]
Technical Support Center: Managing G244-LM Intestinal Toxicity In Vivo
Disclaimer: Information regarding a specific compound designated "G244-LM" is not publicly available. This technical support center provides a generalized framework for managing intestinal toxicity for a hypothetical novel compound, referred to as this compound, based on common principles and methodologies in preclinical toxicology. The guidance provided here should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant body weight loss and diarrhea in our mouse cohort treated with this compound. What are the immediate steps we should take?
A1: Immediate actions should focus on animal welfare and data integrity. First, ensure compliance with your institution's animal care and use committee (IACUC) guidelines for humane endpoints. This may involve increasing the frequency of monitoring, providing supportive care (e.g., hydration, nutritional supplements), or euthanizing animals that reach pre-defined endpoints. For data collection, meticulously record the incidence, severity, and onset of clinical signs. Consider collecting fecal samples for analysis and blood samples to assess systemic toxicity. It may be necessary to adjust the dose or frequency of this compound administration in subsequent cohorts.
Q2: What are the common mechanisms of drug-induced intestinal toxicity?
A2: Drug-induced intestinal toxicity can occur through various mechanisms, including:
-
Direct cytotoxicity: The compound or its metabolites may directly kill intestinal epithelial cells.
-
Disruption of the mucosal barrier: This can lead to increased intestinal permeability ("leaky gut"), allowing harmful substances to enter the bloodstream.
-
Induction of inflammation: The compound may trigger an inflammatory cascade, leading to the recruitment of immune cells and the release of pro-inflammatory cytokines that damage the intestinal tissue.
-
Alteration of the gut microbiota: Changes in the composition and function of the gut microbiome can contribute to intestinal inflammation and barrier dysfunction.
-
Inhibition of cell proliferation: Some compounds may inhibit the proliferation of intestinal stem cells, impairing the ability of the epithelium to regenerate.
Q3: What in vivo models are suitable for studying the intestinal toxicity of this compound?
A3: Rodent models, such as mice and rats, are commonly used for initial in vivo toxicity assessments. The choice of model may depend on the specific target and mechanism of action of this compound. For more complex evaluations, porcine models can be considered due to their physiological similarities to humans. Genetically engineered mouse models can also be valuable for investigating the role of specific genes or pathways in the observed toxicity.
Q4: How can we quantify the intestinal toxicity of this compound?
A4: A combination of clinical, macroscopic, and microscopic endpoints should be used to quantify intestinal toxicity. This includes:
-
Clinical Scoring: Daily monitoring of body weight, food and water intake, and stool consistency.
-
Macroscopic Evaluation: At necropsy, assess for gross changes in the gastrointestinal tract, such as inflammation, ulceration, and changes in organ weight.
-
Histopathology: Microscopic examination of intestinal tissue sections to evaluate for epithelial damage, inflammation, and changes in crypt-villus architecture.
-
Intestinal Permeability Assays: In vivo assays using markers like FITC-dextran can quantify the integrity of the intestinal barrier.
-
Biomarker Analysis: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or intestinal tissue homogenates.
Q5: Are there any strategies to mitigate this compound-induced intestinal toxicity without compromising its efficacy?
A5: Several strategies can be explored, including:
-
Dose Optimization: Reducing the dose or altering the dosing schedule may alleviate toxicity while maintaining therapeutic efficacy.
-
Co-administration of Protectants: Agents that protect the mucosal barrier or reduce inflammation may be co-administered with this compound.
-
Formulation Changes: Modifying the drug delivery system to target specific regions of the GI tract or to control the release of the compound could reduce local toxicity.
-
Probiotics and Prebiotics: Modulating the gut microbiota through supplementation may help to alleviate intestinal inflammation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality rate in the this compound treated group. | - Incorrect dose calculation or administration.- Severe, rapid-onset systemic toxicity.- Contamination of the test article. | - Immediately halt dosing and consult with the study director and veterinarian.- Verify dose calculations, formulation, and administration technique.- Perform necropsies on deceased animals to identify the cause of death.- Consider a dose-range-finding study with smaller cohorts. |
| Severe diarrhea leading to dehydration and weight loss. | - Direct cytotoxic effect on the intestinal epithelium.- Disruption of electrolyte and water absorption.- this compound-induced inflammatory response. | - Provide subcutaneous fluids for hydration.- Monitor electrolyte levels in the blood.- Reduce the dose or frequency of this compound.- Collect intestinal tissue for histopathological analysis to assess the nature of the damage. |
| No overt clinical signs, but histopathology reveals significant intestinal damage. | - Subclinical toxicity.- Compensatory mechanisms masking clinical signs. | - This highlights the importance of including histopathology in all toxicology studies.- Analyze other endpoints such as intestinal permeability and inflammatory markers to better characterize the toxicity profile.- Consider longer-term studies to assess the chronic effects of this subclinical damage. |
| High variability in the severity of intestinal toxicity between animals in the same dose group. | - Inconsistent gavage technique.- Differences in individual animal susceptibility (e.g., gut microbiota composition).- Animal stress. | - Ensure all technical staff are properly trained in oral gavage techniques.- House animals in a low-stress environment.- Consider analyzing the gut microbiota of the animals to investigate potential correlations with toxicity. |
Quantitative Data Summary
Table 1: Example Clinical Scoring Data for this compound Treated Mice
| Treatment Group | Mean Body Weight Change (%) | Stool Consistency Score (0-3) | Incidence of Diarrhea (%) |
| Vehicle Control | +5.2 | 0.1 | 0 |
| This compound (Low Dose) | -2.1 | 0.8 | 20 |
| This compound (Mid Dose) | -8.5 | 1.9 | 60 |
| This compound (High Dose) | -15.3 | 2.7 | 100 |
Stool Consistency Score: 0 = Normal, 1 = Soft, 2 = Very Soft, 3 = Watery
Table 2: Example Histopathological and Biomarker Data
| Treatment Group | Histological Damage Score (0-4) | Intestinal Permeability (FITC-Dextran, ng/mL) | Plasma TNF-α (pg/mL) |
| Vehicle Control | 0.2 | 50 | 15 |
| This compound (Low Dose) | 1.1 | 150 | 45 |
| This compound (Mid Dose) | 2.5 | 450 | 120 |
| This compound (High Dose) | 3.8 | 980 | 350 |
Histological Damage Score: A composite score based on epithelial injury, inflammatory infiltrate, and architectural changes.
Experimental Protocols
Protocol 1: In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol is adapted from methods used to assess intestinal barrier function in mice.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Sterile water
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Fast mice for 4-6 hours prior to the assay.
-
Prepare a solution of FITC-dextran in sterile water (e.g., 80 mg/mL).
-
Administer the FITC-dextran solution to each mouse via oral gavage. A typical volume is 150 µL.
-
Four hours after gavage, collect blood via a suitable method (e.g., retro-orbital or cardiac puncture).
-
Centrifuge the blood to separate the plasma.
-
Prepare a standard curve using the FITC-dextran solution.
-
Measure the fluorescence of the plasma samples and standards on a microplate reader (excitation ~485 nm, emission ~528 nm).
-
Calculate the concentration of FITC-dextran in the plasma based on the standard curve. Increased concentrations indicate higher intestinal permeability.
Protocol 2: Histological Evaluation of Intestinal Tissue
This protocol provides a general workflow for preparing intestinal tissue for microscopic examination.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
Procedure:
-
At necropsy, carefully excise the desired sections of the small and large intestine.
-
Fix the tissue in 4% PFA or 10% NBF for 24 hours.
-
Process the fixed tissue through a series of graded ethanol solutions for dehydration.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E using standard procedures.
-
Dehydrate, clear, and coverslip the stained slides.
-
Examine the slides under a light microscope and score for pathological changes such as epithelial cell loss, inflammatory cell infiltration, and changes in crypt and villus morphology.
Visualizations
Caption: A potential signaling pathway for this compound-induced intestinal toxicity.
Caption: Experimental workflow for an in vivo intestinal toxicity study.
G244-LM stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of G244-LM, a potent tankyrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For optimal stability, this compound as a crystalline solid should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared using an appropriate solvent such as DMSO. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications. For storage of stock solutions, it is advised to use them within one month when stored at -20°C and within six months when stored at -80°C.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
Precipitation in aqueous solutions like cell culture media can occur due to the limited solubility of this compound. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low and is compatible with your cell type. If precipitation persists, consider preparing a fresh dilution from your stock solution and adding it to the medium with gentle mixing.
Q4: My experimental results with this compound are inconsistent. What are the potential reasons?
Inconsistent results can arise from several factors:
-
Compound Instability: Ensure proper storage and handling of both the solid compound and stock solutions to prevent degradation. Avoid multiple freeze-thaw cycles.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to this compound. Maintaining consistent experimental parameters is key to reproducibility.
Q5: How can I confirm that this compound is active in my cellular assay?
The activity of this compound can be confirmed by assessing its effect on the Wnt/β-catenin signaling pathway. A common method is to measure the levels of active β-catenin or the expression of Wnt target genes (e.g., AXIN2, c-MYC) via qPCR or Western blotting. A decrease in the expression of these target genes upon treatment with this compound would indicate its activity.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Expected Phenotype
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions from the solid compound. Ensure that the storage conditions for both the solid and the stock solutions are as recommended.
-
-
Possible Cause: Suboptimal concentration.
-
Solution: Perform a dose-response curve to identify the EC50 for your specific cell line and experimental setup.
-
-
Possible Cause: Cell line is not responsive to Wnt pathway inhibition.
-
Solution: Confirm that your cell line has an active Wnt signaling pathway. Some cell lines may have mutations downstream of the β-catenin destruction complex, rendering them insensitive to tankyrase inhibitors.
-
Issue 2: Cellular Toxicity Unrelated to Wnt Inhibition
-
Possible Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Run a vehicle control to assess the effect of the solvent on your cells.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Quantitative Data Summary
Table 1: this compound Stability and Solubility
| Parameter | Condition | Value | Citation |
| Storage (Solid) | -20°C | ≥ 4 years | [1] |
| Storage (Stock Solution in DMSO) | -20°C | Use within 1 month | [2] |
| -80°C | Use within 6 months | [2] | |
| Solubility | DMSO | 5 mg/mL | [1] |
| DMF | 2 mg/mL | [1] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] | |
| Ethanol | 0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommended guidelines.
Protocol 2: Assessment of this compound Stability via HPLC
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration in the desired experimental buffer or medium.
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each condition using a validated HPLC method.
-
Monitor for the appearance of degradation peaks and a decrease in the area of the parent this compound peak.
-
Quantify the percentage of remaining this compound at each time point to determine its stability under each condition.
Visualizations
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: A logical workflow for troubleshooting common issues encountered during this compound experiments.
References
Technical Support Center: Addressing Cellular Resistance to G244-LM
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to the tankyrase inhibitor, G244-LM.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] It functions by attenuating Wnt/β-catenin signaling.[2] this compound prevents the poly(ADP-ribosyl)ation (PARsylation)-dependent degradation of AXIN proteins. This stabilization of AXIN promotes the degradation of β-catenin, a key downstream effector of the Wnt pathway.[2] In many colorectal cancers (CRCs) with mutations in the APC gene, this leads to a reduction in the transcriptional activity of β-catenin and subsequent inhibition of tumor cell growth.[2]
Q2: What are the known mechanisms of cellular resistance to this compound and other tankyrase inhibitors?
Several mechanisms of both intrinsic and acquired resistance to tankyrase inhibitors have been identified:
-
Differential AXIN Isoform Stabilization: Some colorectal cancer cell lines exhibit resistance due to the differential stabilization of AXIN1 and AXIN2. For instance, in resistant COLO-205 cells, the tankyrase inhibitor G007-LK (a close analog of this compound) stabilizes AXIN2 but not AXIN1, while in resistant LS-411N cells, it stabilizes AXIN1 but not AXIN2.[2] This incomplete stabilization of the AXIN protein family may be insufficient to effectively promote β-catenin degradation.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on Wnt/β-catenin signaling. The two most prominent bypass pathways identified are:
-
Mutations in the Wnt Pathway: Pre-existing or acquired mutations in components of the Wnt/β-catenin pathway downstream of the AXIN degradation complex can also lead to resistance.
Q3: How can I determine if my cell line is resistant to this compound?
Resistance to this compound can be assessed by the following methods:
-
Cell Viability Assays: Perform a dose-response curve with this compound and determine the half-maximal inhibitory concentration (IC50). Resistant cell lines will exhibit a significantly higher IC50 value compared to sensitive cell lines.
-
Western Blot Analysis: After treatment with this compound, assess the protein levels of key Wnt/β-catenin signaling components. In resistant cells, you may observe:
-
Ineffective stabilization of both AXIN1 and AXIN2.
-
Lack of β-catenin degradation.
-
-
Reporter Assays: Utilize a TCF/LEF luciferase reporter assay to measure the transcriptional activity of the Wnt/β-catenin pathway. Resistant cells will show minimal to no reduction in reporter activity upon this compound treatment.
Q4: Are there strategies to overcome resistance to this compound?
Yes, combination therapies have shown promise in overcoming resistance to tankyrase inhibitors:
-
Combination with mTOR Inhibitors: For cells that have developed resistance via mTOR pathway activation, co-treatment with an mTOR inhibitor (e.g., rapamycin) and this compound can restore sensitivity and synergistically inhibit cell proliferation.[5]
-
Combination with PI3K/AKT Inhibitors: Since mTOR is a downstream effector of the PI3K/AKT pathway, inhibitors of PI3K or AKT can also be used in combination with this compound to overcome resistance.[8][9][10]
-
Combination with MEK Inhibitors: In KRAS-mutated colorectal cancers, combining a tankyrase inhibitor with a MEK inhibitor has been shown to be effective.[11]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | The cell line may have intrinsic resistance to tankyrase inhibitors. | 1. Confirm the APC mutation status of your cell line. Cells with certain APC mutations may be less sensitive. 2. Assess the basal activity of bypass pathways like mTOR and YAP. 3. Consider a combination therapy approach with an mTOR or PI3K/AKT inhibitor. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Ensure consistent cell seeding density and confluency. 2. Use a fresh dilution of this compound for each experiment. 3. Increase the number of technical and biological replicates. |
| β-catenin levels do not decrease after this compound treatment. | 1. The cell line may have a resistance mechanism downstream of AXIN stabilization. 2. The concentration or duration of this compound treatment may be insufficient. | 1. Perform a time-course and dose-response experiment to optimize treatment conditions. 2. Investigate the stabilization of both AXIN1 and AXIN2 via Western blot. Incomplete stabilization may explain the lack of β-catenin degradation.[2] 3. Check for mutations in β-catenin itself that may prevent its degradation. |
| Combination therapy with an mTOR inhibitor is not effective. | The resistance in your cell line may not be mediated by the mTOR pathway. | 1. Confirm mTOR pathway activation in your resistant cells by checking the phosphorylation status of downstream targets like S6K and 4E-BP1. 2. Investigate the involvement of other bypass pathways, such as YAP signaling. |
Data Presentation
Table 1: In Vitro Efficacy of G007-LK (a this compound Analog) in Colorectal Cancer Cell Lines
| Cell Line | APC Mutation Status | Sensitivity to G007-LK | G007-LK GI50 (µM) | Reference |
| COLO-320DM | Truncating mutation | Sensitive | 0.434 | [12] |
| SW403 | Truncating mutation | Sensitive | - | [12] |
| HCT-15 | Truncating mutation | Resistant | >1 | [2] |
| DLD-1 | Truncating mutation | Resistant | >1 | [12] |
| RKO | Wild-type | Resistant | >1 | [12] |
| HCT-116 | CTNNB1 mutation | Resistant | >1 | [12] |
| HT-29 | Truncating mutations | Resistant | >1 | [2] |
| LS-411N | Truncating mutations | Resistant | >1 | [2] |
| COLO-205 | Truncating mutation | Resistant | >1 | [2] |
Table 2: IC50 Values of G007-LK for TNKS1 and TNKS2
| Target | IC50 (nM) | Reference |
| TNKS1 | 46 | [1] |
| TNKS2 | 25 | [1] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol is adapted from a method used to establish a tankyrase inhibitor-resistant cell line.[3]
-
Cell Seeding: Plate a sensitive colorectal cancer cell line (e.g., COLO-320DM) at a low density in a culture dish.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC50 value.
-
Continuous Exposure: Maintain the cells in culture with continuous exposure to this compound. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture, isolate single-cell clones by limiting dilution or by picking well-isolated colonies.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance to this compound by determining the new IC50 value and comparing it to the parental cell line. Further characterize the resistant clones by analyzing the expression and activation of proteins in the Wnt/β-catenin, mTOR, and YAP signaling pathways.
Protocol 2: In Vitro Combination Therapy of this compound and an mTOR Inhibitor
-
Cell Seeding: Seed both the parental sensitive and the this compound resistant cell lines in 96-well plates at an appropriate density.
-
Drug Preparation: Prepare a dilution series of this compound and an mTOR inhibitor (e.g., rapamycin).
-
Treatment: Treat the cells with:
-
This compound alone
-
mTOR inhibitor alone
-
A combination of this compound and the mTOR inhibitor at various concentrations.
-
-
Incubation: Incubate the cells for a period of 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition and determine the IC50 values. Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits Tankyrase, leading to AXIN stabilization and subsequent β-catenin degradation.
Caption: Activation of the mTOR pathway can confer resistance to this compound by providing an alternative route for cell proliferation.
Caption: this compound can inhibit YAP signaling by stabilizing AMOT, which sequesters YAP in the cytoplasm.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K and tankyrase inhibitors as therapeutic targets in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining G244-LM Dosage for Optimal Tumor Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing the tankyrase inhibitor, G244-LM, in preclinical cancer models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARsylate) target proteins, marking them for degradation. A key target of tankyrases in the Wnt/β-catenin signaling pathway is Axin. By inhibiting tankyrase, this compound prevents the PARsylation of Axin, leading to its stabilization.[1][2] Stabilized Axin is a crucial component of the β-catenin destruction complex, which promotes the degradation of β-catenin.[2] In many cancers, particularly those with mutations in the APC gene, the Wnt/β-catenin pathway is overactive, leading to an accumulation of β-catenin and tumor growth. This compound's inhibition of tankyrase effectively reduces β-catenin levels, thereby suppressing this oncogenic signaling pathway.[1][2]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound and other tankyrase inhibitors are most effective in cancers with a dependency on the Wnt/β-catenin signaling pathway.[1] This is particularly true for colorectal cancers (CRC) with mutations in the APC gene, which leads to constitutive activation of the pathway.[2][3] Preclinical studies have shown that CRC cell lines with APC mutations are sensitive to tankyrase inhibitors.[3][4] The efficacy of this compound in other cancer types will likely depend on the extent to which the Wnt/β-catenin pathway drives tumor growth and survival.
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: Currently, there is limited published data on the in vivo dose-response of this compound for tumor growth inhibition. However, studies on the closely related and more metabolically stable tankyrase inhibitor, G007-LK, provide a valuable starting point for experimental design. For G007-LK, dose-dependent tumor growth inhibition has been observed in xenograft models of APC-mutant CRC.[3] For instance, in a COLO-320DM xenograft model, G007-LK administered intraperitoneally (i.p.) at 20 mg/kg twice daily resulted in 61% tumor growth inhibition.[1] It is crucial to perform a pilot dose-escalation study for this compound to determine its optimal therapeutic window and to monitor for potential toxicities.
Q4: What are the potential side effects of tankyrase inhibitors like this compound?
A4: A significant on-target side effect of potent Wnt/β-catenin pathway inhibition is intestinal toxicity.[1][2] This is because Wnt signaling is essential for maintaining the homeostasis of the intestinal epithelium.[5] Inhibition of this pathway can affect intestinal stem cells, leading to villus blunting, epithelial degeneration, and inflammation.[5] Studies with tankyrase inhibitors have demonstrated a narrow therapeutic index, with intestinal toxicity occurring at doses required for anti-tumor efficacy.[5] It is therefore critical to carefully monitor animal body weight and overall health during in vivo studies.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or limited tumor growth inhibition observed in vivo. | Insufficient Drug Exposure: The dose of this compound may be too low, or the dosing frequency may be inadequate to maintain a therapeutic concentration in the tumor. This compound has been noted to be less metabolically stable than other tankyrase inhibitors like G007-LK. | - Perform a dose-escalation study to find the maximum tolerated dose (MTD).- Increase the dosing frequency (e.g., from once daily to twice daily).- Analyze plasma and tumor concentrations of this compound to confirm adequate exposure. |
| Resistant Tumor Model: The chosen cancer cell line or xenograft model may not be dependent on the Wnt/β-catenin pathway for its growth and survival. | - Confirm the presence of activating mutations in the Wnt/β-catenin pathway (e.g., APC or CTNNB1 mutations) in your model.- Test the in vitro sensitivity of your cell line to this compound before proceeding with in vivo studies.- Consider that some APC-mutant CRC cell lines have shown resistance to tankyrase inhibitors.[3] | |
| Poor Drug Formulation/Solubility: this compound may not be adequately solubilized in the vehicle, leading to poor bioavailability. | - Refer to the "Experimental Protocols" section for recommended vehicle formulations.- Ensure the drug is fully dissolved before administration. | |
| Significant animal weight loss or signs of intestinal distress. | On-target Intestinal Toxicity: Inhibition of Wnt/β-catenin signaling is disrupting intestinal homeostasis. | - Reduce the dose of this compound.- Consider a less frequent dosing schedule.- Closely monitor animal health, including daily body weight measurements. Euthanize animals that exceed pre-defined weight loss limits.- Histopathological analysis of the intestine at the end of the study can confirm toxicity.[5] |
| Variability in tumor response within a treatment group. | Inconsistent Drug Administration: Improper injection technique can lead to variable drug delivery. | - Ensure all personnel are properly trained in the chosen administration route (e.g., intraperitoneal, oral gavage).- Use a consistent volume and concentration of the drug for all animals. |
| Tumor Heterogeneity: The xenograft tumors may have inherent biological variability. | - Ensure tumors are of a uniform size at the start of the treatment.- Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: In Vitro Activity of this compound and G007-LK
| Compound | Assay | Cell Line/Model | IC50 |
| This compound | Organoid Growth Suppression | ApcMin Intestinal Adenoma | 0.11 µmol/L[3] |
| G007-LK | Organoid Growth Suppression | ApcMin Intestinal Adenoma | 0.08 µmol/L[1][3] |
Table 2: In Vivo Dosage and Efficacy of G007-LK in CRC Xenograft Models
| Xenograft Model | Dosing Regimen (i.p.) | Tumor Growth Inhibition | Reference |
| COLO-320DM | 20 mg/kg, twice daily | 61% | [1] |
| SW403 | Daily or twice daily | Up to 71% | [3] |
Note: This data is for G007-LK and should be used as a reference for designing this compound experiments. Dose optimization is crucial for each specific compound and experimental model.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., COLO-320DM) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Dosing: When tumors reach a volume of 100-200 mm^3, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Vehicle for Intraperitoneal (i.p.) Injection: A common vehicle for similar compounds is 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, and 50% PBS.
-
Administration: Administer this compound via i.p. injection at the desired dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). The small intestine should also be collected for histopathological analysis to assess toxicity.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of this compound in xenograft models.
Caption: A logical guide for troubleshooting in vivo experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with G244-LM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with the tankyrase inhibitor, G244-LM.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. The primary mechanism of this compound involves the inhibition of the Wnt/β-catenin signaling pathway. It prevents the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key component of the β-catenin destruction complex. This stabilization of AXIN leads to the degradation of β-catenin, thereby reducing the transcription of Wnt target genes.[1]
Q2: What are the known on-target effects of this compound in cancer cells?
The primary on-target effect of this compound is the suppression of Wnt/β-catenin signaling, which is often hyperactivated in cancers like colorectal cancer (CRC).[1] This can lead to:
-
Inhibition of cell proliferation: By downregulating Wnt target genes involved in cell cycle progression.
-
Induction of differentiation: Shifting cancer cells towards a more differentiated state.
-
Reduction in colony formation: Limiting the ability of single cancer cells to form new colonies.
Q3: Are there any known off-target effects or toxicities associated with this compound?
Yes, the most well-documented side effect of tankyrase inhibitors, including this compound, is intestinal toxicity .[2] This is considered an on-target toxicity because the Wnt/β-catenin pathway is crucial for the maintenance and proliferation of intestinal stem cells in the crypts.[2] Inhibition of this pathway can lead to villus blunting, epithelial degeneration, and inflammation.[2]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected experimental outcomes and provides guidance for their interpretation and troubleshooting.
Issue 1: Weaker than expected inhibition of Wnt/β-catenin signaling.
Question: We are using a Wnt/β-catenin reporter assay (e.g., TOP/FOP flash) and see only partial inhibition with this compound in our cancer cell line, even at high concentrations. Why is this happening?
Possible Explanations and Troubleshooting Steps:
-
APC Mutation Status: In colorectal cancer cell lines with mutations in the APC gene, tankyrase inhibitors often show only partial (~50%) inhibition of Wnt signaling.[1] This is because the mutation in APC can lead to a level of β-catenin stabilization that cannot be fully overcome by AXIN stabilization alone.
-
Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms to tankyrase inhibitors.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Poor solubility can lead to a lower effective concentration.
-
Assay Duration: The effects of this compound on Wnt signaling may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation time.
Experimental Workflow for Wnt/β-catenin Reporter Assay:
Caption: Workflow for a Wnt/β-catenin reporter assay.
Issue 2: Unexpected cell death or apoptosis.
Question: We observe significant apoptosis in our cell line upon treatment with this compound, which is not a commonly reported effect. How can we interpret this?
Possible Explanations and Troubleshooting Steps:
-
Cellular Stress Response: While not a primary effect, high concentrations of this compound or prolonged exposure could induce a cellular stress response leading to apoptosis in sensitive cell lines. It is important to distinguish between targeted apoptosis and cell death due to general toxicity.
-
Off-target Kinase Inhibition: Although this compound is highly specific for tankyrases, at high concentrations, off-target inhibition of other kinases involved in cell survival pathways could occur.
-
Interference with Other Signaling Pathways: Tankyrase inhibition can affect pathways beyond Wnt/β-catenin, such as the Hippo-YAP and PI3K/AKT pathways, which are involved in cell survival.[3]
Logical Relationship for Investigating Unexpected Apoptosis:
References
- 1. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Validation & Comparative
G244-LM vs. XAV939: A Comparative Guide to Wnt Signaling Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of the Wnt signaling pathway: G244-LM and XAV939. This document synthesizes experimental data to evaluate their performance, mechanisms of action, and provides detailed experimental protocols for key assays.
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Both this compound and XAV939 are potent inhibitors of this pathway, acting on tankyrase enzymes.
Mechanism of Action: Targeting the β-Catenin Destruction Complex
Both this compound and XAV939 function as tankyrase inhibitors. Tankyrase (TNKS) is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. In the context of Wnt signaling, tankyrases play a crucial role in the degradation of Axin, a key scaffold protein in the β-catenin destruction complex. By inhibiting tankyrase, both this compound and XAV939 lead to the stabilization of Axin. This enhanced stability of the destruction complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin, a central mediator of canonical Wnt signaling.[1][2][3] The reduction in cellular β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes, such as c-myc and Cyclin D1, which are involved in cell proliferation.[4]
References
- 1. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
G244-LM selectivity compared to other PARP inhibitors
Comparative Analysis of PARP Inhibitor Selectivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific Poly (ADP-ribose) polymerase (PARP) inhibitor G244-LM is not currently available in the public domain. As such, a direct comparison of this compound's selectivity profile with other PARP inhibitors cannot be provided at this time. This guide serves as a template, offering a comparative framework and data for well-established PARP inhibitors. Researchers can utilize this structure to incorporate their own experimental data for this compound upon availability.
Introduction to PARP Inhibition and Selectivity
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1] PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] The therapeutic effect of these inhibitors is primarily driven by their action on PARP1 and PARP2, which are directly involved in DNA single-strand break repair.[1]
The two primary mechanisms of action for PARP inhibitors are catalytic inhibition and PARP trapping. Catalytic inhibition involves the competitive binding of the inhibitor to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly (ADP-ribose) chains and subsequent recruitment of DNA repair proteins.[2] PARP trapping is a phenomenon where the inhibitor stabilizes the PARP1/2 enzyme on the DNA, creating a toxic protein-DNA complex that can lead to double-strand breaks and cell death, particularly in cancer cells with homologous recombination deficiency.[2]
The selectivity of a PARP inhibitor refers to its differential inhibitory activity against various members of the PARP family and other off-target proteins, such as kinases.[3][4][5][6] A highly selective inhibitor for PARP1 and PARP2 over other PARP isoforms and unrelated proteins is generally desired to maximize on-target efficacy and minimize off-target side effects. This guide provides a comparative overview of the selectivity of four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
Comparative Selectivity of PARP Inhibitors
The selectivity of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against a panel of PARP enzymes and other potential off-targets. Lower IC50 or Ki values indicate greater potency.
Quantitative Selectivity Data (IC50, nM)
The following table summarizes the reported IC50 values for four prominent PARP inhibitors against PARP1 and PARP2. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP2) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Olaparib | 1–19 | 1–251 | ~1-13x for PARP1 | [2] |
| Rucaparib | 0.8–3.2 | 28.2 | ~9-35x for PARP1 | [2] |
| Niraparib | 2–35 | 2–15.3 | ~0.4-1x (dual) | [2] |
| Talazoparib | 0.57 | Data varies | Potent PARP1/2 inhibitor | [7] |
Note: A lower IC50 value indicates higher potency. The selectivity ratio is calculated as IC50 (PARP2) / IC50 (PARP1). Values greater than 1 indicate selectivity for PARP1.
Experimental Protocols for Determining Selectivity
The determination of PARP inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Enzymatic Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified PARP proteins.
-
Objective: To determine the IC50 value of an inhibitor against specific PARP family members.
-
Principle: A universal chemiluminescent PARP assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[8] The inhibitor is incubated with the PARP enzyme, NAD+, and activated DNA. The amount of biotinylated PAR is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.[8]
-
Protocol Outline:
-
Recombinant human PARP enzyme (e.g., PARP1, PARP2) is incubated in a reaction buffer containing activated DNA.
-
A serial dilution of the PARP inhibitor is added to the reaction wells.
-
The enzymatic reaction is initiated by the addition of a mixture of biotinylated and non-biotinylated NAD+.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the biotinylated histone proteins are transferred to a streptavidin-coated plate.
-
After washing, a streptavidin-HRP conjugate is added, followed by a chemiluminescent HRP substrate.
-
The luminescent signal is read using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular PARP Trapping Assays
These assays measure the ability of an inhibitor to trap PARP enzymes on chromatin in living cells.
-
Objective: To quantify the PARP trapping potency of an inhibitor.
-
Principle: This can be assessed using methods like immunofluorescence or proximity ligation assays (PLA). For immunofluorescence, cells are treated with the inhibitor, and the amount of PARP1 or PARP2 co-localized with chromatin is visualized and quantified.
-
Protocol Outline (Immunofluorescence-based):
-
Cells are seeded in microplates and allowed to adhere.
-
Cells are treated with a range of concentrations of the PARP inhibitor.
-
Cells are pre-extracted with a buffer to remove soluble proteins, leaving chromatin-bound proteins.
-
Cells are then fixed and permeabilized.
-
Incubation with primary antibodies specific for PARP1 or PARP2 is performed.
-
This is followed by incubation with fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI).
-
Images are acquired using a high-content imaging system.
-
The intensity of the PARP-specific fluorescence signal within the nucleus is quantified to determine the extent of PARP trapping.
-
Off-Target Kinase Profiling
-
Objective: To identify and quantify the inhibitory activity of a PARP inhibitor against a panel of protein kinases.
-
Principle: In vitro kinase activity assays are used to measure the effect of the inhibitor on the ability of various kinases to phosphorylate their respective substrates.
-
Protocol Outline:
-
A panel of purified, active protein kinases is used.
-
Each kinase is incubated with its specific substrate and ATP in the presence of the PARP inhibitor at various concentrations.
-
The amount of substrate phosphorylation is measured, often using radiometric (32P-ATP) or fluorescence-based methods.
-
The percentage of inhibition is calculated for each kinase at each inhibitor concentration to determine IC50 values.
-
Visualizing Pathways and Workflows
PARP Signaling in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: Role of PARP1 in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a novel PARP inhibitor like this compound.
Caption: A streamlined workflow for characterizing PARP inhibitor selectivity.
Conclusion
The selectivity profile of a PARP inhibitor is a critical determinant of its therapeutic index. While data for this compound is not yet available, this guide provides a framework for its evaluation against established PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib. By employing rigorous biochemical and cellular assays, researchers can build a comprehensive understanding of this compound's potency, selectivity, and potential off-target effects, which is essential for its continued development and clinical application.
References
- 1. youtube.com [youtube.com]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Unveiling the Mechanism of G244-LM: A Genetic Approach to Confirming Wnt/β-catenin Pathway Inhibition
For Immediate Release
A deep dive into the molecular mechanism of the novel tankyrase inhibitor, G244-LM, reveals its potent and specific activity against Wnt/β-catenin signaling, a critical pathway in colorectal cancer. Through a series of rigorous genetic experiments, this compound has been validated as a promising therapeutic agent, offering a targeted approach for patients with APC-mutant colorectal cancers.
This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, and details the genetic methodologies used to confirm its mechanism of action. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of this compound in Wnt/β-catenin Signaling Inhibition
This compound, a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), has demonstrated significant efficacy in suppressing the Wnt/β-catenin signaling pathway. Genetic knockdown experiments utilizing small interfering RNA (siRNA) against β-catenin have been instrumental in elucidating the specific on-target effects of this compound.
In APC-mutant colorectal cancer (CRC) cell lines, such as HCT-15, which exhibit constitutive Wnt pathway activation, this compound alone only partially reduces β-catenin signaling. However, when combined with β-catenin siRNA at varying concentrations, this compound additively blocks the pathway.[1] This synergistic effect strongly suggests that this compound's mechanism is directly linked to the β-catenin destruction complex, which is regulated by tankyrases.
Below is a summary of the quantitative data from these experiments, comparing the inhibitory effects of this compound in combination with β-catenin siRNA.
| Cell Line | Genetic Intervention | This compound Treatment (1 µmol/L) | Reporter Assay Inhibition | AXIN2 mRNA Expression Inhibition |
| HCT-15 | β-catenin siRNA (varying concentrations) | Yes | Additive inhibition of 30% to 56% on remaining Wnt/β-catenin signaling | Additive inhibition of 30% to 56% on remaining AXIN2 expression |
| HCT-15 | Control (no siRNA) | Yes | ~50% inhibition | ~50% inhibition |
| HCT-15 | β-catenin RNAi | No | Nearly complete inhibition | Not reported |
Table 1: Summary of quantitative data on the inhibition of Wnt/β-catenin signaling by this compound in combination with β-catenin siRNA in the HCT-15 colorectal cancer cell line.[1] The data demonstrates that this compound additively blocks signaling at all levels of partial β-catenin knockdown, confirming its on-target effect.
Deciphering the Wnt/β-catenin Signaling Pathway and this compound's Point of Intervention
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases (TNKS1/2) contribute to the degradation of Axin, a key component of this destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing the downstream transcription of Wnt target genes.[1]
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols: Confirming this compound's Mechanism via Genetic Approaches
The following outlines the key experimental protocols used to validate the mechanism of action of this compound.
1. Cell Culture and Reagents:
-
HCT-15 human colorectal carcinoma cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
This compound was dissolved in DMSO to create stock solutions and used at a final concentration of 1 µmol/L.
-
Control cells were treated with an equivalent volume of DMSO.
2. β-catenin Knockdown using siRNA:
-
HCT-15 cells were transfected with varying concentrations of siRNA targeting β-catenin using a suitable transfection reagent.
-
A non-targeting siRNA was used as a negative control.
-
The efficiency of β-catenin knockdown was confirmed by western blotting or qRT-PCR.
3. Wnt/β-catenin Signaling Reporter Assay:
-
Cells were co-transfected with a TCF/LEF-driven luciferase reporter construct (e.g., TOPbrite) and a constitutively active Renilla luciferase construct for normalization.
-
Following siRNA transfection and treatment with this compound or DMSO, luciferase activity was measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity was calculated to determine the level of Wnt/β-catenin signaling.
4. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:
-
Total RNA was extracted from treated cells and reverse-transcribed into cDNA.
-
qRT-PCR was performed to measure the mRNA expression levels of the Wnt target gene, AXIN2.
-
Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
Caption: Experimental workflow for confirming this compound's mechanism of action.
Conclusion
The genetic approaches employed in the study of this compound provide compelling evidence for its on-target activity in the Wnt/β-catenin signaling pathway. The synergistic inhibition observed when this compound is combined with β-catenin siRNA confirms that its mechanism of action is dependent on the presence of β-catenin. These findings underscore the potential of this compound as a targeted therapeutic for colorectal and other cancers driven by aberrant Wnt/β-catenin signaling. The detailed experimental protocols and data presented here offer a clear and objective comparison, highlighting the robust and specific nature of this novel tankyrase inhibitor.
References
G244-LM: A Comparative Analysis of Efficacy in APC-Mutant vs. APC-Wildtype Colorectal Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the tankyrase inhibitor G244-LM in colorectal cancer (CRC) cell lines with differing Adenomatous Polyposis Coli (APC) gene mutation statuses. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for CRC.
Introduction
Mutations in the APC tumor suppressor gene are a hallmark of most colorectal cancers, leading to the hyperactivation of the Wnt/β-catenin signaling pathway.[1][2] This pathway is critical for cell proliferation and differentiation, and its dysregulation is a key driver of tumorigenesis. This compound is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are enzymes that promote the degradation of AXIN, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes AXIN levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][2] This guide examines the differential efficacy of this compound in CRC cells based on their APC mutation status.
Signaling Pathway and Mechanism of Action
Mutations in APC typically result in a truncated protein that is unable to effectively participate in the β-catenin destruction complex. This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the subsequent activation of target genes that drive cell proliferation. This compound intervenes in this aberrant signaling cascade.
Caption: this compound mechanism of action in the context of Wnt signaling.
Quantitative Data Presentation
Tankyrase inhibitors have been shown to inhibit APC mutation-driven signaling by approximately 50% in the majority of CRC cell lines.[1][2]
Table 1: Efficacy of Tankyrase Inhibitor G007-LK in Colorectal Cancer Cell Lines
| Cell Line | APC Status | Other Mutations | G007-LK IC50 (TNKS1/TNKS2) | Effect on Colony Formation (0.2 µM G007-LK) |
| COLO-320DM | Mutant | - | 46 nM / 25 nM[3] | Reduced[2] |
| HCT-15 | Mutant | KRAS G13D | 46 nM / 25 nM[3] | Not specified |
| SW480 | Mutant | KRAS G12V | 46 nM / 25 nM[3] | Not specified |
| DLD-1 | Mutant | KRAS G13D | Not specified | Not specified |
| HCT116 | Wildtype | KRAS G13D | 46 nM / 25 nM[3] | Not specified |
| RKO | Wildtype | BRAF V600E | Not specified | Not specified |
Note: The IC50 values for G007-LK against TNKS1/2 are for the purified enzymes and not cellular viability. The effect on colony formation is a more direct measure of anti-proliferative efficacy in cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cell Viability and Colony Formation Assays
Objective: To assess the anti-proliferative effects of this compound on CRC cell lines.
Protocol: Colony Formation Assay
-
Cell Seeding: CRC cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 7-14 days, with the medium and treatment being refreshed every 3-4 days.
-
Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS. The colonies are then fixed with methanol and stained with a 0.5% crystal violet solution.
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.
Caption: Workflow for a colony formation assay.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of AXIN2 and β-catenin.
Protocol: Western Blotting
-
Cell Lysis: CRC cells are treated with this compound or vehicle for a specified time (e.g., 24 hours). The cells are then washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Caption: Workflow for Western blot analysis.
Discussion and Conclusion
The available evidence strongly suggests that the efficacy of the tankyrase inhibitor this compound is significantly greater in APC-mutant colorectal cancer cells compared to their APC-wildtype counterparts. This selectivity is rooted in the fundamental mechanism of action of this compound, which targets the hyperactivated Wnt/β-catenin signaling pathway, a direct consequence of APC mutations.
In APC-mutant cells, the β-catenin destruction complex is compromised, leading to a reliance on this pathway for survival and proliferation. By stabilizing AXIN and promoting β-catenin degradation, this compound effectively counteracts the primary oncogenic driver in these cells. In contrast, APC-wildtype cells have a functional β-catenin destruction complex and are less dependent on the Wnt pathway, rendering them less sensitive to tankyrase inhibition.
References
Evaluating G244-LM's Synergy with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
G244-LM, a potent and specific small-molecule inhibitor of tankyrase, has demonstrated significant potential in attenuating Wnt/β-catenin signaling, a key pathway implicated in the progression of numerous cancers. While preclinical data supports its monotherapy efficacy in certain tumor models, its true therapeutic potential may lie in synergistic combinations with other anti-cancer agents. This guide provides an objective comparison of this compound's synergistic potential with other cancer drugs, supported by available preclinical data on analogous tankyrase inhibitors.
Quantitative Data Summary
Due to the limited availability of published data on this compound in combination therapies, this section presents data from preclinical studies of other potent tankyrase inhibitors, such as AZ1366 and G007-LK, which share a similar mechanism of action. This information serves as a valuable proxy for understanding the potential synergistic effects of this compound.
Table 1: In Vivo Efficacy of the Tankyrase Inhibitor AZ1366 in Combination with Irinotecan in a Patient-Derived Colorectal Cancer (CRC) Xenograft Model (CRC010) [1]
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| AZ1366 (50 mg/kg, daily) | 850 ± 120 | 32 |
| Irinotecan (10 mg/kg, weekly) | 700 ± 100 | 44 |
| AZ1366 + Irinotecan | 300 ± 50 | 76 |
Note: The combination of AZ1366 and irinotecan resulted in significantly greater tumor growth inhibition compared to either agent alone, suggesting a strong synergistic interaction.[1]
Key Signaling Pathways and Mechanisms of Synergy
Tankyrase inhibitors like this compound primarily function by stabilizing AXIN proteins, which are key components of the β-catenin destruction complex. This leads to the downregulation of Wnt/β-catenin signaling.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
The synergy of tankyrase inhibitors with other anticancer drugs often arises from the blockade of compensatory signaling pathways or feedback loops.
Synergy with MEK Inhibitors: In KRAS-mutant cancers, inhibition of the MEK/ERK pathway can lead to a feedback activation of the FGFR2 signaling pathway, promoting cell survival. Tankyrase inhibitors have been shown to prevent this feedback loop, leading to a potent synergistic anti-tumor effect when combined with MEK inhibitors.[2][3]
Caption: Synergistic mechanism of tankyrase and MEK inhibitors in KRAS-mutant cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols based on studies of analogous tankyrase inhibitors.
In Vivo Synergy Assessment in a Patient-Derived Xenograft (PDX) Model
This protocol is based on the study of AZ1366 in combination with irinotecan in a colorectal cancer PDX model.[1]
Caption: Experimental workflow for in vivo synergy evaluation.
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
2. Tumor Implantation:
-
Patient-derived colorectal cancer tumor fragments are subcutaneously implanted into the flanks of the mice.[1]
3. Tumor Growth and Randomization:
-
Tumor growth is monitored, and when tumors reach a volume of approximately 150-200 mm³, mice are randomized into four treatment groups: Vehicle control, this compound alone, the combination drug alone (e.g., irinotecan), and the combination of this compound and the other drug.[1]
4. Dosing and Administration:
-
This compound (or analog): Administered orally (p.o.) daily at a specified dose (e.g., 50 mg/kg for AZ1366).[1]
-
Combination Drug (e.g., Irinotecan): Administered via an appropriate route (e.g., intraperitoneally, i.p.) and schedule (e.g., once weekly at 10 mg/kg).[1]
-
The vehicle control group receives the same solvent used to dissolve the drugs.
5. Monitoring and Endpoints:
-
Tumor volume and body weight are measured twice weekly.
-
The study continues for a predetermined period (e.g., 28 days), or until tumors in the control group reach a specified size.[1]
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
6. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences in tumor growth between the treatment groups.
In Vitro Synergy Assessment
The following is a general protocol for assessing synergy in cell culture, based on studies with the this compound analog, G007-LK.[4]
1. Cell Lines:
-
Select appropriate cancer cell lines based on the target pathway (e.g., colorectal cancer cell lines with APC mutations for Wnt pathway dependency, or KRAS-mutant cell lines for MEK inhibitor synergy studies).
2. Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
3. Cell Viability/Proliferation Assay:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a matrix of concentrations of this compound and the combination drug, both alone and in combination.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT, SRB, or CellTiter-Glo assay.
4. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Determine the synergistic effect using a synergy model such as the Bliss independence model or the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
Conclusion
The available preclinical evidence for potent tankyrase inhibitors strongly suggests that this compound holds significant promise for synergistic combination therapies in various cancer types. The combination of this compound with agents targeting parallel survival pathways, such as MEK or PI3K/AKT, or with standard chemotherapeutics like irinotecan, warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute robust preclinical studies to validate these synergistic interactions and pave the way for future clinical evaluation. As with all preclinical findings, it is imperative to conduct dedicated studies with this compound to confirm these synergistic effects and to establish its optimal combination partners and dosing schedules for various cancer indications.
References
- 1. The novel tankyrase inhibitor (AZ1366) enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Tankyrases sensitizes KRAS-mutant cancer cells to MEK inhibitors via FGFR2 feedback signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
Independent Verification of G244-LM's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of G244-LM, a novel tankyrase inhibitor, with alternative treatments for colorectal cancer (CRC). The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
This compound is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2)[1][2]. Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in colorectal cancer[2]. By inhibiting tankyrases, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins[2]. This stabilization of AXIN leads to the formation of the β-catenin destruction complex, which subsequently promotes the degradation of β-catenin[2]. The reduction in β-catenin levels mitigates the aberrant activation of Wnt target genes that drive tumor growth[2].
Below is a diagram illustrating the mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Comparative In Vitro Anti-Tumor Activity
Due to the limited availability of public data specifically for this compound, this guide includes data for the structurally and functionally similar tankyrase inhibitor, G007-LK, as a surrogate. The following table summarizes the 50% growth inhibition (GI50) values of G007-LK in comparison to standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin, in various colorectal cancer cell lines.
| Cell Line | G007-LK GI50 (µM) | 5-FU IC50 (µM) | Oxaliplatin IC50 (µM) | Reference |
| COLO-320DM | 0.434 | Not Reported | Not Reported | [3] |
| SW403 | Not Reported | Not Reported | Not Reported | |
| HCT-15 | Not Sensitive | Not Reported | Not Reported | [4] |
| DLD-1 | Not Sensitive | Not Reported | Not Reported | [4] |
Note: IC50 and GI50 values are measures of drug potency. A lower value indicates a more potent compound. "Not Sensitive" indicates that the compound did not significantly inhibit cell growth at the tested concentrations. Data for 5-FU and Oxaliplatin are provided as a general reference for the sensitivity of these cell lines to standard chemotherapy. Direct comparative studies are needed for a conclusive assessment.
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models provide a more comprehensive evaluation of a compound's anti-tumor activity. The following table summarizes the tumor growth inhibition observed with G007-LK in colorectal cancer xenograft models.
| Xenograft Model | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| COLO-320DM | G007-LK (daily) | Concentration-dependent | [4] |
| SW403 | G007-LK | Efficacious | [4] |
| HCT-15 | G007-LK | Not Sensitive | [4] |
| DLD-1 | G007-LK | Not Sensitive | [4] |
Note: "Concentration-dependent" indicates that higher doses of G007-LK resulted in greater tumor growth inhibition. "Efficacious" indicates that the compound showed a significant anti-tumor effect. "Not Sensitive" indicates a lack of significant tumor growth inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on colorectal cancer cell lines.
-
Cell Seeding: Plate colorectal cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of G244-LM: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing G244-LM, a potent inhibitor of Wnt signaling, adherence to proper disposal protocols is paramount for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management necessitates a structured disposal plan. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that standard laboratory safety protocols are observed. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses. In the event of a spill, absorb the material with an inert substance and collect it for disposal. Avoid allowing this compound to enter sewers or surface and ground water.
Quantitative Data: this compound Solubility
For effective experimental design and subsequent disposal of solutions, understanding the solubility of this compound is critical. The following table summarizes its solubility in various common laboratory solvents.[1][2]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 2 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 0.25 mg/mL |
Experimental Protocols: Disposal Procedures
The disposal of non-hazardous laboratory waste should always be conducted in accordance with institutional and local regulations. The following is a general, step-by-step guide for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for non-hazardous liquid chemical waste. Do not mix with hazardous waste streams.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as non-hazardous liquid waste. Once cleaned, deface or remove the original label and dispose of the container with regular laboratory glass or plastic waste, as appropriate.
Step 2: Waste Accumulation and Storage
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
Clearly label all waste containers with the contents (e.g., "Non-hazardous waste: this compound in DMSO") and the date of accumulation.
Step 3: Disposal
-
Solid Waste: Non-hazardous solid waste can typically be disposed of in the regular trash, but it is best practice to package it securely and have it handled by laboratory personnel rather than custodial staff.[3][4]
-
Liquid Waste: Non-hazardous liquid waste may, in some cases and with approval from the institution's Environmental Health and Safety (EHS) office, be suitable for drain disposal after appropriate neutralization or dilution.[3] However, it is generally recommended to have it collected by a licensed chemical waste disposal contractor.
-
Consult Your Institution's EHS Office: Always consult with your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.
Mandatory Visualization: this compound and the Wnt Signaling Pathway
This compound functions as an inhibitor of the Wnt signaling pathway.[2] The following diagram illustrates the canonical Wnt signaling pathway, which is crucial for various cellular processes and is often dysregulated in diseases like cancer.
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
